THZ1 Dihydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28ClN7O2.2ClH/c1-39(2)16-6-11-28(40)35-21-14-12-20(13-15-21)30(41)36-22-7-5-8-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-10-4-3-9-24(25)27;;/h3-15,17-19,33H,16H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38);2*1H/b11-6+;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTGQOACYBCREM-QVLKBJGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30Cl3N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Covalent Inhibition of CDK7 by THZ1 Dihydrochloride
For correspondence related to this technical guide, please direct inquiries to our scientific support team. This document is intended for researchers, scientists, and drug development professionals.
Abstract
Cyclin-dependent kinase 7 (CDK7) has emerged as a pivotal therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription.[1] The discovery of THZ1, a first-in-class covalent inhibitor of CDK7, has provided a powerful chemical probe to investigate CDK7 biology and a promising scaffold for the development of novel anti-cancer therapeutics.[2] This guide provides a comprehensive technical overview of the covalent inhibition of CDK7 by THZ1 dihydrochloride. We will delve into the unique mechanism of action of THZ1, its profound effects on cellular processes, and detailed protocols for its characterization. This document is designed to equip researchers with the necessary knowledge and methodologies to effectively utilize THZ1 in their own investigations.
Introduction: The Rationale for Targeting CDK7 in Oncology
Cyclin-dependent kinase 7 (CDK7) is a serine/threonine kinase that plays a central role in two fundamental cellular processes: cell cycle progression and gene transcription. As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving the cell cycle forward.[3][4] Furthermore, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a critical step for transcription initiation and elongation.[5][6]
Many cancers exhibit a state of "transcriptional addiction," where they are highly dependent on the continuous expression of oncogenes and anti-apoptotic factors for their survival and proliferation.[3] By inhibiting CDK7, it is possible to disrupt the transcriptional machinery that sustains the malignant phenotype, leading to cell cycle arrest and apoptosis. This has made CDK7 a compelling target for anti-cancer drug development.[1]
THZ1 Dihydrochloride: A Potent and Selective Covalent Inhibitor of CDK7
THZ1 is a phenylaminopyrimidine-based compound that was identified as a potent and selective inhibitor of CDK7.[2] Its dihydrochloride salt form is typically used in research settings to ensure solubility and stability.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C31H28ClN7O2 | [7] |
| Molecular Weight | 566.05 g/mol | [7] |
| IC50 (CDK7) | 3.2 nM | [8][9] |
| Solubility | Soluble in DMSO | [3] |
The Unique Mechanism of Covalent Inhibition
THZ1 employs a unique mechanism that combines reversible binding to the ATP pocket with irreversible covalent modification of a specific cysteine residue.[2][10] This dual-binding mode confers both high potency and selectivity for CDK7.[2]
The key to THZ1's covalent inhibition is the presence of an acrylamide "warhead" that reacts with the thiol group of a cysteine residue located outside of the canonical kinase domain.[2] This cysteine (Cys312 in human CDK7) is not conserved across the kinome, providing a basis for THZ1's selectivity.[11] The initial, reversible binding of THZ1 to the ATP-binding site positions the acrylamide moiety in close proximity to Cys312, facilitating the irreversible covalent bond formation.[2]
A non-reactive analog, THZ1-R, in which the acrylamide double bond is reduced, lacks this covalent binding capability and exhibits significantly diminished activity, underscoring the importance of the covalent interaction for THZ1's potency.[2][10]
Figure 1: Mechanism of THZ1 covalent inhibition of CDK7.
Cellular Consequences of CDK7 Inhibition by THZ1
The inhibition of CDK7 by THZ1 has profound and pleiotropic effects on cancer cells, primarily through the disruption of transcription and cell cycle progression.
Global Transcriptional Repression
THZ1 treatment leads to a global downregulation of mRNA transcription.[2] This is a direct consequence of inhibiting CDK7's ability to phosphorylate the Serine 5 and Serine 7 residues of the RNAPII CTD, which is essential for transcription initiation and elongation.[10][12]
The effects of THZ1 on transcription are not uniform across all genes. Genes associated with super-enhancers, which are large clusters of enhancers that drive the expression of key cell identity and oncogenes, are particularly sensitive to CDK7 inhibition.[2][13] This leads to the preferential downregulation of critical oncogenes such as c-MYC and RUNX1, contributing to the anti-proliferative effects of THZ1 in various cancers.[3][10]
Figure 2: THZ1's effect on the CDK7-RNAPII signaling pathway.
Cell Cycle Arrest and Apoptosis
Inhibition of the CAK complex activity of CDK7 by THZ1 prevents the activation of cell cycle-dependent kinases, leading to cell cycle arrest, often at the G1/S and G2/M checkpoints.[3][14]
The combined effect of transcriptional repression of pro-survival genes and cell cycle arrest ultimately triggers apoptosis in sensitive cancer cell lines.[14][15] THZ1 has been shown to induce apoptosis through the cleavage of caspase-3 and PARP.[3][16]
Effects on Cellular Metabolism
Recent studies have shown that THZ1 can also disrupt the cellular metabolism of cancer cells.[14] By downregulating c-MYC, a master regulator of metabolic gene expression, THZ1 can suppress glycolysis and other metabolic pathways that are essential for rapid cell proliferation.[14][16]
Experimental Protocols for Characterizing THZ1 Activity
The following protocols provide a framework for investigating the effects of THZ1 in a research setting. It is crucial to optimize these protocols for specific cell lines and experimental conditions.
In Vitro Kinase Assay for CDK7 Inhibition
This assay directly measures the ability of THZ1 to inhibit the kinase activity of recombinant CDK7.
Materials:
-
Recombinant CDK7/Cyclin H/MAT1 complex (CAK complex)
-
THZ1 dihydrochloride and THZ1-R (as a control)
-
Kinase buffer (e.g., 40 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 5% glycerol)
-
ATP (including radiolabeled [γ-32P]ATP)
-
Substrate: Recombinant RNAPII CTD peptide
-
SDS-PAGE gels and reagents
-
Phosphorimager
Procedure:
-
Compound Preparation: Prepare stock solutions of THZ1 and THZ1-R in DMSO. Create a dilution series in kinase buffer.
-
Pre-incubation (for covalent inhibitors): In a microcentrifuge tube, combine the CAK complex with the diluted THZ1 or THZ1-R. Incubate for a defined period (e.g., 60 minutes) at 30°C to allow for covalent bond formation.[2]
-
Kinase Reaction: Initiate the kinase reaction by adding the ATP mix (containing [γ-32P]ATP) and the RNAPII CTD substrate. Incubate for 30-45 minutes at 30°C.
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Electrophoresis and Autoradiography: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen.
-
Analysis: Quantify the phosphorylation of the RNAPII CTD substrate using a phosphorimager. Calculate the IC50 value for THZ1.
Expected Outcome: THZ1 will show a dose-dependent inhibition of RNAPII CTD phosphorylation. The pre-incubation step will enhance the inhibitory effect of THZ1 but not THZ1-R.[2]
Cellular Target Engagement Assay (Western Blot)
This assay confirms that THZ1 is engaging with and inhibiting CDK7 within the cell by assessing the phosphorylation status of its downstream target, RNAPII.
Materials:
-
Cancer cell line of interest (e.g., Jurkat, HCT116)
-
THZ1 dihydrochloride
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-RNAPII CTD (Ser2, Ser5, Ser7), anti-total RNAPII, anti-CDK7, anti-β-actin (loading control)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with a dose range of THZ1 for a specified time (e.g., 4-6 hours).[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the phospho-RNAPII signal to total RNAPII and the loading control.
Expected Outcome: THZ1 treatment will lead to a dose-dependent decrease in the phosphorylation of RNAPII at Ser2, Ser5, and Ser7, while the total levels of RNAPII and CDK7 should remain unchanged.[10]
Cell Viability and Apoptosis Assays
These assays determine the effect of THZ1 on cell proliferation and survival.
Materials:
-
Cancer cell line of interest
-
THZ1 dihydrochloride
-
96-well plates
-
Cell viability reagent (e.g., resazurin, CellTiter-Glo®)
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)
-
Flow cytometer
Procedure (Cell Viability):
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of THZ1.
-
Incubation: Incubate the cells for 72 hours.
-
Assay: Add the cell viability reagent and measure the signal according to the manufacturer's instructions (fluorescence or luminescence).
-
Analysis: Plot the cell viability against the THZ1 concentration and calculate the GI50 (concentration for 50% growth inhibition).
Procedure (Apoptosis):
-
Cell Treatment: Treat cells with THZ1 at concentrations around the GI50 for 24-48 hours.
-
Staining: Harvest the cells and stain them with Annexin V and Propidium Iodide according to the kit protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.
Expected Outcome: THZ1 will decrease cell viability in a dose-dependent manner.[17] Apoptosis assays will show an increase in the percentage of apoptotic cells following THZ1 treatment.[14][17]
Figure 3: A generalized experimental workflow for characterizing THZ1.
Conclusion and Future Directions
THZ1 has proven to be an invaluable tool for dissecting the complex roles of CDK7 in cancer biology. Its unique covalent mechanism of action provides a high degree of potency and selectivity, making it a robust chemical probe. The profound effects of THZ1 on transcription, cell cycle, and apoptosis underscore the therapeutic potential of targeting CDK7 in transcriptionally addicted cancers.
The methodologies outlined in this guide provide a solid foundation for researchers to explore the activity of THZ1 and other covalent CDK7 inhibitors. Future research will likely focus on overcoming potential resistance mechanisms, identifying predictive biomarkers for sensitivity, and developing next-generation covalent inhibitors with improved pharmacokinetic and pharmacodynamic properties for clinical translation.
References
- Covalent CDK7 Inhibitor THZ1 Inhibits Myogenic Differentiation - PMC - NIH. (n.d.).
- THZ1 2HCl | CDK inhibitor | CAS 2095433-94-4 - Selleck Chemicals. (n.d.).
- CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - Frontiers. (2021, April 5).
- CDK7 Inhibitor THZ1 Inhibits Glycolytic Metabolism By Suppressing HIF1α Activity in Chronic Lymphocytic Leukemia | Blood - ASH Publications. (2017, December 7).
- THZ1 Reveals Roles for Cdk7 in Co-transcriptional Capping and Pausing. | Literature citations | UniProt. (2015, January 1).
- THZ1 Reveals Roles for Cdk7 in Co-transcriptional Capping and Pausing - PubMed. (n.d.).
- THZ1 targeting CDK7 suppresses c-KIT transcriptional activity in gastrointestinal stromal tumours - PMC - NIH. (2022, September 8).
- (E/Z)-THZ1 dihydrochloride | CDK7 Inhibitor | MedChemExpress. (n.d.).
- The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC - NIH. (n.d.).
- Inhibiting CDK7 Suppresses Gastric Cancer via SKIL Targeting - Bioengineer.org. (2026, January 27).
- Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PubMed Central. (n.d.).
- Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC - NIH. (n.d.).
- THZ1 inhibition of CDK7 leads to selective growth inhibition and... | Download Scientific Diagram - ResearchGate. (n.d.).
- THZ1 - selective covalent CDK7 inhibitor - TargetMol. (n.d.).
- The Covalent CDK7 Inhibitor THZ1 Potently Induces Apoptosis in Multiple Myeloma Cells In Vitro and In Vivo - AACR Journals. (n.d.).
- THZ1 | CDK7 Inhibitor - MedchemExpress.com. (n.d.).
- THZ1 Hydrochloride | C31H29Cl2N7O2 | CID 78358326 - PubChem - NIH. (n.d.).
- CDK7 inhibitors as anticancer drugs - PMC - PubMed Central. (n.d.).
Sources
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Covalent CDK7 Inhibitor THZ1 Inhibits Myogenic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. THZ1 Reveals Roles for Cdk7 in Co-transcriptional Capping and Pausing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. THZ1 | CDK7 inhibitor | selective covalent CDK7 inhibitor | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uniprot.org [uniprot.org]
- 13. bioengineer.org [bioengineer.org]
- 14. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]
- 15. THZ1 targeting CDK7 suppresses c-KIT transcriptional activity in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. researchgate.net [researchgate.net]
The Covalent CDK7 Inhibitor THZ1 Dihydrochloride: A Technical Guide for Researchers
This guide provides an in-depth technical overview of THZ1 dihydrochloride, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Designed for researchers, scientists, and drug development professionals, this document delves into the core molecular structure, physicochemical properties, mechanism of action, and field-proven experimental protocols for utilizing THZ1 in a research setting. Our focus is on providing not just procedural steps, but the scientific rationale behind them to ensure robust and reproducible results.
Introduction: Targeting Transcriptional Addiction in Cancer
Cancer is increasingly understood as a disease of transcriptional dysregulation. Malignant cells often become addicted to the high-level expression of specific oncogenes, a phenomenon frequently driven by super-enhancers—large clusters of regulatory elements that recruit the transcriptional machinery to drive robust gene expression.[1] Cyclin-Dependent Kinase 7 (CDK7) has emerged as a critical node in this process. As a component of the general transcription factor TFIIH, CDK7 plays a dual role in both transcription initiation and cell cycle progression. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a key step for promoter clearance and transcriptional elongation.[2][3]
THZ1 is a first-in-class, highly specific covalent inhibitor of CDK7 that has shown remarkable efficacy in preclinical models of various cancers, including T-cell acute lymphoblastic leukemia (T-ALL), neuroblastoma, and gastric cancer.[1][4] Its unique mechanism of action, which involves the irreversible targeting of a non-catalytic cysteine residue, provides a powerful tool to probe the biology of transcriptional control and offers a promising therapeutic strategy. This guide will equip researchers with the foundational knowledge and practical methodologies to effectively utilize THZ1 dihydrochloride in their investigations.
Molecular Profile and Physicochemical Properties of THZ1 Dihydrochloride
A thorough understanding of the molecular and chemical properties of a compound is paramount for its effective use in experimental settings. This section details the key characteristics of THZ1 dihydrochloride.
Molecular Structure and Identity
THZ1 is a complex heterocyclic molecule belonging to the class of indoles.[5] The dihydrochloride salt form enhances its solubility and stability for research applications.
-
Chemical Name: (E)-N-(3-((5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(4-(dimethylamino)but-2-enamido)benzamide dihydrochloride
-
CAS Number: 2095433-94-4[6]
Quantitative Data Summary
The following table summarizes the key quantitative properties of THZ1 dihydrochloride, which are essential for accurate preparation of stock solutions and experimental dosing.
| Property | Value | Source(s) |
| Molecular Formula | C₃₁H₃₀Cl₃N₇O₂ | [6][7] |
| Molecular Weight | 638.97 g/mol | [6][7][8] |
| Appearance | Yellow solid | [6] |
| Purity | Typically ≥98% (varies by supplier) | [9] |
| IC₅₀ (CDK7) | 3.2 nM | [6][9][10] |
| Solubility | ≥30.13 mg/mL in DMSO; Insoluble in water and ethanol | [8][9] |
| Storage (Powder) | -20°C for up to 3 years | [6] |
| Storage (Solution) | -80°C for up to 1 year in DMSO | [6] |
Expert Insight: The high potency (low nanomolar IC₅₀) of THZ1 necessitates careful and accurate dilutions. Its poor aqueous solubility means that for most in vitro experiments, Dimethyl Sulfoxide (DMSO) is the required solvent. Always use fresh, anhydrous DMSO to prepare stock solutions, as moisture can impact solubility.[8][10] For in vivo studies, specific formulations involving co-solvents like PEG300 and Tween80 are necessary.[8]
Mechanism of Action: Covalent Inhibition of CDK7 and Transcriptional Suppression
THZ1's efficacy stems from its unique and highly selective mechanism of action, which combines features of both ATP-competitive and allosteric inhibition.
Covalent Targeting of Cysteine 312
Unlike many kinase inhibitors that bind reversibly within the ATP-binding pocket, THZ1 forms an irreversible covalent bond with a specific cysteine residue, Cys312, on CDK7.[8][9] This residue is located outside of the canonical kinase domain, providing a basis for its high selectivity over other kinases.[8] This covalent modification leads to a sustained and irreversible inhibition of CDK7's kinase activity.
Inhibition of RNA Polymerase II Phosphorylation
The primary downstream consequence of CDK7 inhibition by THZ1 is the suppression of RNAPII CTD phosphorylation.[2][6] Specifically, THZ1 treatment leads to a marked reduction in phosphorylation at Serine 5 (Ser5) and Serine 7 (Ser7) of the RNAPII CTD, with a subsequent loss of Serine 2 (Ser2) phosphorylation.[6][8] These phosphorylation events are critical for the transition from transcriptional initiation to productive elongation.[11] By preventing these modifications, THZ1 effectively stalls RNAPII at promoter-proximal regions, leading to a global disruption of transcription.[1]
Preferential Suppression of Super-Enhancer-Driven Genes
A key aspect of THZ1's anti-cancer activity is its profound effect on genes regulated by super-enhancers. These regulatory regions are characterized by a high density of transcription factor binding and are crucial for maintaining the expression of key oncogenes that drive cellular identity and proliferation. Cancer cells are often "addicted" to the output of these super-enhancers. THZ1 treatment disproportionately affects the transcription of these genes, such as RUNX1 in T-ALL and MYC in various cancers, leading to cell cycle arrest and apoptosis.[1][10] This selective vulnerability provides a therapeutic window, as normal cells are generally less reliant on super-enhancer activity for their survival.[11]
Caption: Mechanism of THZ1 action in the cell nucleus.
Experimental Protocols and Methodologies
The following protocols are designed to be self-validating systems, with built-in controls and clear endpoints. The causality behind each step is explained to empower the researcher to troubleshoot and adapt the methods as needed.
Preparation of THZ1 Dihydrochloride Stock Solutions
Trustworthiness: Accurate stock solution preparation is the foundation of reproducible experiments. Using fresh, anhydrous DMSO is critical to prevent compound precipitation.
-
Objective: To prepare a high-concentration stock solution of THZ1 dihydrochloride for in vitro use.
-
Materials:
-
THZ1 dihydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the vial of THZ1 dihydrochloride powder to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM). For a 10 mM stock, dissolve 6.39 mg of THZ1 dihydrochloride in 1 mL of DMSO.[6]
-
Add the calculated volume of anhydrous DMSO to the vial.
-
To aid dissolution, gently vortex the tube and/or sonicate in a water bath for a few minutes.[6][9] Visually confirm that all solid has dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
In Vitro Cell Viability Assay
Expertise & Experience: This assay quantifies the cytotoxic or cytostatic effects of THZ1. The choice of cell seeding density and treatment duration is critical and should be optimized for each cell line based on its doubling time. A 72-hour incubation is a common starting point to observe significant effects on proliferation.[9]
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of THZ1 in a cancer cell line.
-
Materials:
-
Cancer cell line of interest (e.g., Jurkat T-ALL cells)[9]
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
THZ1 dihydrochloride stock solution (e.g., 10 mM in DMSO)
-
Resazurin-based viability reagent (e.g., alamarBlue™, PrestoBlue™) or similar
-
Plate reader capable of fluorescence or absorbance measurement
-
-
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium). Incubate overnight to allow for cell attachment and recovery.
-
Compound Dilution: Prepare a serial dilution of THZ1 in complete medium. Start with a high concentration (e.g., 1 µM) and perform 2- or 3-fold dilutions. Include a DMSO vehicle control (at the same final concentration as the highest THZ1 dose).
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the THZ1 dilutions or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Viability Assessment: Add the viability reagent according to the manufacturer's instructions (typically 10-20 µL per well). Incubate for 1-4 hours.
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curve using a non-linear regression model to calculate the IC₅₀ value.
-
Western Blotting for Phospho-RNAPII
Authoritative Grounding: This protocol directly assesses the on-target activity of THZ1 by measuring the phosphorylation status of its primary substrate, RNAPII. A short treatment duration (e.g., 4-6 hours) is often sufficient to observe a significant decrease in phosphorylation.[6][12]
-
Objective: To detect the inhibition of CDK7 activity in cells by measuring the phosphorylation levels of the RNAPII CTD.
-
Materials:
-
Cancer cell line of interest
-
6-well plates
-
THZ1 dihydrochloride
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-RNAPII CTD repeat YSPTSPS (phospho S5)
-
Anti-RNAPII CTD repeat YSPTSPS (phospho S2)
-
Anti-Total RNAPII
-
Anti-β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of THZ1 (e.g., 50 nM, 250 nM) and a DMSO vehicle control for 4-6 hours.[6]
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for all samples, add Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-RNAPII signals to the total RNAPII and the loading control.
-
Caption: General experimental workflow for evaluating THZ1.
Conclusion and Future Directions
THZ1 dihydrochloride is a powerful chemical probe for dissecting the role of transcriptional regulation in health and disease. Its unique covalent mechanism of action and its profound impact on super-enhancer-driven gene expression have established it as a cornerstone tool in cancer biology research. The methodologies outlined in this guide provide a robust framework for investigating the cellular effects of THZ1. Future research will likely focus on overcoming potential resistance mechanisms, exploring synergistic combinations with other anti-cancer agents, and developing next-generation covalent inhibitors with improved pharmacokinetic properties for clinical translation.
References
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THZ-1 - Drug Targets, Indications, Patents - Patsnap Synapse. [Link]
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Thz1 | C31H28ClN7O2 | CID 73602827 - PubChem - NIH. [Link]
-
The suppressive efficacy of THZ1 depends on KRAS mutation subtype and is associated with super-enhancer activity and the PI3K/AKT/mTOR signalling in pancreatic ductal adenocarcinoma: A hypothesis-generating study - PubMed. [Link]
-
THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing - PMC - NIH. [Link]
-
CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PubMed Central. [Link]
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THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - NIH. [Link]
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CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - Frontiers. [Link]
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Inhibiting CDK7 Suppresses Gastric Cancer via SKIL Targeting - Bioengineer.org. [Link]
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Super-Enhancers Promote Transcriptional Dysregulation in Nasopharyngeal Carcinoma - PMC - NIH. [Link]
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Targeting super-enhancer-driven SKIL transcription by CDK7 inhibitor THZ1 to suppress gastric cancer progression - ResearchGate. [Link]
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transcriptional addiction and THZ1 dihydrochloride sensitivity
The concept of transcriptional addiction represents a paradigm shift in cancer therapy, moving beyond targeting single mutated proteins to dismantling the core transcriptional machinery that sustains the malignant state. THZ1 and next-generation CDK7 inhibitors serve as powerful tools to exploit this vulnerability. [23][24]The experimental framework provided here offers a robust starting point for researchers to identify sensitive cancer models, validate the on-target mechanism of action, and further explore the downstream consequences of disrupting transcriptional addiction. Future work will likely focus on identifying predictive biomarkers of sensitivity and exploring rational combination therapies to overcome resistance. [24][25]
References
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The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo. (n.d.). National Institutes of Health. Retrieved February 7, 2024, from [Link]
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THZ1 IC50 data in breast cancer cell line panel after 2 days and 7 days of treatment with increasing concentrations of THZ1. IC50 values were determined using CompuSyn software. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]
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Transcriptional addiction in cancer. (2023, December 1). Wikipedia. Retrieved February 7, 2024, from [Link]
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Transcriptional CDK Inhibitors CYC065 and THZ1 Induce Apoptosis in Glioma Stem Cells Derived from Recurrent GBM. (2021, July 27). MDPI. Retrieved February 7, 2024, from [Link]
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Bradner, J. E., Hnisz, D., & Young, R. A. (2017). Transcriptional Addiction in Cancer. Cell, 168(4), 629-643. Retrieved February 7, 2024, from [Link]
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Profiling and integrated analysis of transcriptional addiction gene expression and prognostic value in hepatocellular carcinoma. (2023, April 22). Aging. Retrieved February 7, 2024, from [Link]
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Oncogenic super-enhancers in cancer: mechanisms and therapeutic targets. (n.d.). National Institutes of Health. Retrieved February 7, 2024, from [Link]
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Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy. (n.d.). Semantic Scholar. Retrieved February 7, 2024, from [Link]
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Li, B., Liu, H., & Liu, S. (2019). Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy. Chronic Diseases and Translational Medicine, 5(4), 233-239. Retrieved February 7, 2024, from [Link]
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Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery. (n.d.). National Institutes of Health. Retrieved February 7, 2024, from [Link]
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Proposed model of CDK7 function in transcription Top: CDK7 phosphorylates RNA Pol II CTD repeats located at the RNA Pol II-Mediator interface... (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]
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CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism. (2021, April 6). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]
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CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism. (2021, April 5). Frontiers. Retrieved February 7, 2024, from [Link]
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Kwiatkowski, N., Zhang, T., Rahl, P. B., Abraham, B. J., Reddy, J., Ficarro, S. B., ... & Gray, N. S. (2014). Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. Nature, 511(7511), 616-620. Retrieved February 7, 2024, from [Link]
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Gene expression profile of THZ1-treated nasopharyngeal carcinoma cell lines indicates its involvement in the inhibition of the cell cycle. (n.d.). Translational Cancer Research. Retrieved February 7, 2024, from [Link]
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The Covalent CDK7 Inhibitor THZ1 Potently Induces Apoptosis in Multiple Myeloma Cells In Vitro and In Vivo. (2017, July 15). AACR Journals. Retrieved February 7, 2024, from [Link]
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CDK7 Inhibition Targets Transcription Selectively in Cancer. (2014, August 3). AACR Journals. Retrieved February 7, 2024, from [Link]
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Super-enhancers in transcriptional regulation and genome organization. (n.d.). National Institutes of Health. Retrieved February 7, 2024, from [Link]
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Addicted to Myc—but why?. (n.d.). National Institutes of Health. Retrieved February 7, 2024, from [Link]
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Super enhancer-driven core transcriptional regulatory circuitry crosstalk with cancer plasticity and patient mortality in triple-negative breast cancer. (2023, October 11). Frontiers. Retrieved February 7, 2024, from [Link]
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Cyclin-dependent kinase 7. (2023, December 26). Wikipedia. Retrieved February 7, 2024, from [Link]
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MIT Open Access Articles Transcriptional Addiction in Cancer. (n.d.). MIT Libraries. Retrieved February 7, 2024, from [Link]
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THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing. (n.d.). National Institutes of Health. Retrieved February 7, 2024, from [Link]
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Secrets of a double agent: CDK7 in cell-cycle control and transcription. (2005, November 15). Journal of Cell Science. Retrieved February 7, 2024, from [Link]
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Identification of MYC-Dependent Transcriptional Programs in Oncogene-Addicted Liver Tumors. (n.d.). AACR Journals. Retrieved February 7, 2024, from [Link]
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Super-Enhancers and Transcriptional Condensates. (2022, May 3). Chongzhi Zang Lab. Retrieved February 7, 2024, from [Link]
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The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation. (2025, April 14). Taylor & Francis Online. Retrieved February 7, 2024, from [Link]
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Transcriptional Addiction in Cancer. (2017, February 9). PubMed. Retrieved February 7, 2024, from [Link]
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Blocking MYC Protein: A Breakthrough Against Aggressive Cancers. (2024, October 28). YouTube. Retrieved February 7, 2024, from [Link]
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Super-enhancers in transcriptional regulation and genome organization. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]
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Myc. (2023, December 26). Wikipedia. Retrieved February 7, 2024, from [Link]
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Targeting Transcriptional Addiction in TNBC: A Technical Guide to THZ1 Dihydrochloride
Executive Summary
THZ1 Dihydrochloride (THZ1) represents a paradigm shift in targeting Triple-Negative Breast Cancer (TNBC). Unlike traditional chemotherapy which targets rapidly dividing cells indiscriminately, THZ1 exploits a specific vulnerability known as transcriptional addiction . TNBC cells, lacking ER, PR, and HER2 amplification, are often driven by a discrete set of oncogenes (the "Achilles cluster") regulated by disproportionately large enhancer regions called Super-Enhancers (SEs) .
This guide details the mechanistic role of THZ1 as a covalent CDK7 inhibitor, provides validated experimental workflows for assessing transcriptional dependency, and outlines strategies to overcome resistance mechanisms such as ABC transporter upregulation.
Part 1: The Mechanistic Paradigm
Covalent CDK7 Inhibition
THZ1 is a phenylaminopyrimidine compound that functions as a covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7) .[1][2][3][4][5][6][7][8][9] CDK7 is the catalytic subunit of the CDK-activating kinase (CAK) complex and is essential for transcription initiation.
-
Binding Mechanism: THZ1 forms an irreversible covalent bond with a cysteine residue (Cys312 ) located outside the canonical kinase domain of CDK7. This unique binding mode confers high selectivity and potency (IC50 < 10 nM) compared to reversible CDK inhibitors.
-
Downstream Effect: CDK7 phosphorylates the Carboxyl-Terminal Domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 (Ser5) and Serine 7 (Ser7).[6] Inhibition by THZ1 prevents this phosphorylation, stalling transcriptional initiation.
The "Achilles Cluster" and Super-Enhancers
While THZ1 inhibits global transcription at high doses, at nanomolar concentrations it selectively downregulates genes driven by Super-Enhancers .
-
Why TNBC? TNBC cells are uniquely dependent on continuous transcription of short-lived oncogenic transcripts (e.g., MYC, MCL1, SOX2) to maintain their phenotype.
-
The Mechanism: Super-enhancers are loaded with high densities of transcriptional machinery (RNAPII, Mediator complex, BRD4). They are hypersensitive to perturbation. A slight reduction in CDK7 activity collapses the SE-driven transcriptional complex, silencing the associated oncogenes while sparing housekeeping genes.
Figure 1: Mechanism of Action. THZ1 covalently binds CDK7, preventing RNAPII CTD phosphorylation. This disproportionately affects super-enhancer-driven oncogenes (the Achilles Cluster), leading to the loss of survival factors like MCL1 and subsequent apoptosis.
Part 2: Preclinical Efficacy & Synergies
Quantitative Sensitivity Profile
THZ1 demonstrates potent efficacy across various TNBC models.[6] The following data summarizes typical IC50 values observed in literature.
| Cell Line | Subtype | THZ1 IC50 (nM) | Key Driver (SE-Associated) |
| MDA-MB-468 | TNBC (Basal-like 1) | ~15 - 25 | EGFR, MYC |
| BT-549 | TNBC (Mesenchymal) | ~20 - 40 | MYC, MCL1 |
| HCC1187 | TNBC | ~30 - 50 | MYC |
| MCF-7 | Luminal (ER+) | >150 | ESR1 (Less sensitive) |
| T47D | Luminal (ER+) | >200 | ESR1 |
Synergistic Combinations
Monotherapy resistance often emerges via upregulation of anti-apoptotic proteins or drug transporters. Combinatorial strategies have proven effective:
-
THZ1 + BCL-2/BCL-XL Inhibitors (e.g., ABT-263):
-
Rationale: THZ1 suppresses MCL1 (a short-lived anti-apoptotic protein).[2] TNBC cells often survive by relying on BCL-2/BCL-XL when MCL1 is low. Co-inhibition creates a "synthetic lethal" trap.
-
-
THZ1 + EGFR Inhibitors (e.g., Erlotinib):
-
Rationale: In EGFR-amplified TNBC, THZ1 prevents the transcriptional recovery of EGFR following kinase inhibition.
-
Part 3: Experimental Workflows
Protocol A: Defining Transcriptional Addiction (ChIP-seq + RNA-seq)
To validate if a specific TNBC model is sensitive to THZ1 due to super-enhancer disruption, researchers must integrate genomic occupancy data with transcriptomic changes.
Objective: Identify the "Achilles Cluster" of genes.
Step-by-Step Methodology:
-
Treatment: Treat TNBC cells (e.g., MDA-MB-468) with 100 nM THZ1 or DMSO for 6 hours . (Short duration is critical to capture primary transcriptional effects, not secondary apoptosis).
-
RNA-seq Library Prep: Extract RNA, perform poly-A selection, and sequence (PE150).
-
ChIP-seq (H3K27ac):
-
Bioinformatic Integration:
-
Call Super-Enhancers: Use the ROSE (Rank Ordering of Super-Enhancers) algorithm on H3K27ac peaks.
-
Differential Expression: Identify genes downregulated >2-fold by THZ1.
-
Overlap: Map downregulated genes to proximal Super-Enhancers.
-
Result: The intersection represents the SE-driven, THZ1-sensitive "Achilles Cluster."
-
Figure 2: Workflow for identifying Transcriptional Addiction. Integration of RNA-seq (transcriptional output) and ChIP-seq (enhancer landscape) reveals the specific oncogenes targeted by THZ1.
Protocol B: Validating Target Engagement (Western Blot)
A self-validating system must confirm that phenotypic effects are due to CDK7 inhibition and not off-target toxicity.
-
Lysate Preparation: Harvest cells treated with THZ1 (0, 10, 50, 100, 500 nM) for 4 hours. Use lysis buffer containing phosphatase inhibitors.
-
Antibodies:
-
Primary: Anti-RNAPII CTD Ser5-P and Ser7-P (loss of signal indicates CDK7 inhibition).
-
Control: Anti-Total RNAPII (levels should remain relatively stable) and GAPDH.
-
Apoptosis Marker: Anti-Cleaved PARP or Cleaved Caspase-3 (appears at later timepoints, e.g., 24h).
-
-
Interpretation: A dose-dependent decrease in Ser5/7 phosphorylation without immediate loss of total RNAPII confirms specific CDK7 blockade.
Part 4: Challenges and Resistance
Despite its potency, THZ1 faces clinical translation hurdles, primarily due to pharmacokinetics and resistance.
ABC Transporter-Mediated Resistance
Research indicates that prolonged exposure to THZ1 leads to the upregulation of ATP-binding cassette (ABC) transporters, specifically ABCB1 (P-glycoprotein) and ABCG2 .
-
Mechanism: These transporters actively efflux THZ1 from the cell, reducing intracellular concentration.
-
Counter-Strategy: Co-administration with ABCB1 inhibitors (e.g., Verapamil) or the development of next-generation covalent inhibitors that are not ABC substrates (e.g., E9/QS118 analogs).
Toxicity
While THZ1 is selective for tumor cells with high transcriptional load, CDK7 is essential for normal cells. Clinical dosing strategies (e.g., intermittent dosing) are critical to widen the therapeutic window.
References
-
Wang, Y., et al. (2015). CDK7-Dependent Transcriptional Addiction in Triple-Negative Breast Cancer. Cell, 163(1), 174–186. Link
-
Kwiatkowski, N., et al. (2014). Targeting transcription regulation in cancer with a covalent CDK7 inhibitor.[2] Nature, 511(7511), 616–620. Link
-
Li, B., et al. (2017). Therapeutic Rationale to Target Highly Expressed CDK7 Conferring Poor Outcomes in Triple-Negative Breast Cancer. Cancer Research, 77(14), 3834-3845. Link
-
Gao, Y., et al. (2018). Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors. Cell Chemical Biology, 25(2), 135-149. Link
-
Kalan, S., et al. (2017). CDK7 inhibitors in cancer therapy: The sweet smell of success? Cell Cycle, 16(19), 1771-1772. Link
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Technical Guide: The Therapeutic Window of THZ1 Dihydrochloride in T-ALL
Executive Summary
This technical guide delineates the pharmacological profile of THZ1 dihydrochloride , a first-in-class covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). While CDK7 is a ubiquitous component of the general transcription machinery, THZ1 demonstrates a distinct therapeutic window in T-cell Acute Lymphoblastic Leukemia (T-ALL). This window is driven by the "super-enhancer addiction" of T-ALL cells, rendering them hypersensitive to transcriptional pausing, whereas normal cells tolerate transient CDK7 inhibition due to lower transcriptional demand.
This document provides researchers with the mechanistic rationale, quantitative benchmarks, and validated protocols required to assess THZ1 efficacy and selectivity in preclinical settings.
Part 1: Mechanistic Basis of Selectivity
The Super-Enhancer Hypothesis
T-ALL pathogenesis is frequently driven by a core regulatory circuitry involving transcription factors such as TAL1 , RUNX1 , GATA3 , and MYB . These oncogenes are regulated by super-enhancers —large clusters of enhancers loaded with high densities of BRD4, Mediator complex, and CDK7.
-
General Mechanism: CDK7 is part of the TFIIH complex and is required for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at Serine 5 (initiation) and Serine 7, facilitating promoter clearance.
-
T-ALL Specificity: Super-enhancer-driven genes require continuous, high-frequency transcriptional initiation. They are exceptionally sensitive to CDK7 inhibition compared to "housekeeping" genes.
-
THZ1 Action: THZ1 forms a covalent bond with a unique cysteine residue (Cys312 ) located outside the canonical kinase domain of CDK7. This irreversible binding ensures sustained inhibition of CDK7, leading to the preferential collapse of the super-enhancer circuitry and rapid apoptosis in T-ALL cells.
Visualization: The Super-Enhancer Collapse
The following diagram illustrates how THZ1 selectively disrupts the oncogenic circuitry in T-ALL while sparing homeostatic transcription in normal cells.
Caption: THZ1 covalently targets CDK7, disproportionately disrupting super-enhancer-driven oncogenes in T-ALL compared to housekeeping genes in normal cells.
Part 2: Defining the Therapeutic Window (Quantitative Data)
The therapeutic window is defined by the differential between the IC50 (concentration inhibiting 50% viability) in T-ALL cell lines versus non-transformed cells.
Comparative Potency Table
The following data summarizes the sensitivity profile of THZ1. T-ALL lines typically exhibit low-nanomolar sensitivity, while normal cells tolerate concentrations 10-50 times higher.
| Cell Type | Cell Line / Tissue | THZ1 IC50 (nM) | Sensitivity Status |
| T-ALL | Jurkat | ~50 | Hypersensitive |
| T-ALL | Loucy | ~20 - 50 | Hypersensitive |
| T-ALL | KOPT-K1 | ~20 - 50 | Hypersensitive |
| T-ALL | DND-41 | ~50 - 80 | Hypersensitive |
| Normal | BJ Fibroblasts | > 1000 | Resistant |
| Normal | RPE-1 (Retinal Epith.) | > 1000 | Resistant |
| Normal | PBMCs (Resting) | > 1000 | Resistant |
| Normal | Bone Marrow Stromal | > 500 | Tolerant |
Key Insight: A therapeutic window exists between 50 nM and 500 nM . Dosing within this range effectively kills leukemic blasts while sparing healthy tissue.
Part 3: Experimental Validation Framework
To rigorously validate this window in your own laboratory, follow this three-phase experimental workflow.
Protocol 1: Differential Viability Assessment (In Vitro)
Objective: Establish the Selectivity Index (SI) for THZ1 in your specific T-ALL models vs. healthy PBMCs.
Reagents:
-
THZ1 Dihydrochloride (dissolved in DMSO, 10 mM stock).
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Target Cells: Jurkat or patient-derived T-ALL blasts.[1]
-
Control Cells: Healthy donor PBMCs.
Step-by-Step Methodology:
-
Seeding:
-
Plate T-ALL cells at 5,000 cells/well in 96-well white-walled plates (50 µL volume).
-
Plate PBMCs at 50,000 cells/well (higher density required for signal stability).
-
-
Compound Treatment:
-
Prepare a 9-point serial dilution of THZ1 in media (Range: 10 µM down to 1 nM).
-
Add 50 µL of 2x concentrated compound to cells. Final DMSO concentration must be <0.1%.
-
Include "DMSO-only" and "Media-only" controls.
-
-
Incubation:
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Readout:
-
Equilibrate plate to room temperature (20 mins).
-
Add 100 µL CellTiter-Glo reagent. Shake orbitally for 2 mins.
-
Read luminescence on a plate reader.[2]
-
-
Analysis:
-
Normalize data to DMSO control.
-
Calculate IC50 using non-linear regression (log(inhibitor) vs. response).
-
Validation Criteria: T-ALL IC50 must be <100 nM; PBMC IC50 must be >1000 nM.
-
Protocol 2: On-Target Mechanistic Verification (Western Blot)
Objective: Confirm that cytotoxicity is due to CDK7 inhibition (loss of Pol II phosphorylation) and not off-target toxicity.
Key Markers:
-
RNAPII CTD Ser5 / Ser7: Direct substrates of CDK7. Should decrease rapidly (within 4-6 hours).
-
MCL-1: Short-half-life anti-apoptotic protein.[3] Should be downregulated due to transcriptional pausing.
-
Cleaved PARP: Marker of apoptosis.[1]
Workflow:
-
Treat T-ALL cells with 100 nM THZ1 for 4, 8, and 24 hours .
-
Lyse cells in RIPA buffer containing phosphatase inhibitors (Sodium Orthovanadate/Fluoride).
-
Perform SDS-PAGE.[1]
-
Causality Check: If PARP cleavage occurs before or without loss of Pol II Ser5/7 phosphorylation, the mechanism is likely off-target.
Protocol 3: In Vivo Tolerability & Efficacy
Objective: Demonstrate the therapeutic window in a systemic xenograft model.
Dosing Regimen:
-
Vehicle: 10% DMSO in 5% Dextrose/Water (D5W) or Captisol.
-
Frequency: BID (Twice Daily) . Note: BID is critical due to the short plasma half-life of THZ1, despite its covalent (irreversible) binding to the target.
-
Route: Intraperitoneal (IP).[5]
Safety Monitoring:
-
Stop Rule: >20% body weight loss indicates the therapeutic window has been exceeded.
-
Success Metric: Tumor regression (bioluminescence or caliper) with <10% body weight loss over 21 days.
Visualization: Experimental Workflow
This diagram outlines the logical flow for validating the therapeutic window, from compound preparation to in vivo confirmation.
Caption: Logical workflow for validating THZ1 efficacy. Step 1 establishes the window; Step 2 confirms mechanism; Step 3 validates in vivo safety.
References
-
Kwiatkowski, N., et al. (2014).[3][8] Targeting transcription regulation in cancer with a covalent CDK7 inhibitor.[1][2][3][5] Nature, 511(7511), 616–620. [Link]
-
Wang, Y., et al. (2015). CDK7-dependent transcriptional addiction in triple-negative breast cancer. Cell, 163(1), 174-186. [Link]
-
Christensen, C. L., et al. (2014). Targeting transcriptional addictions in small cell lung cancer with a covalent CDK7 inhibitor.[5] Cancer Cell, 26(6), 909-922. [Link]
-
Chipumuro, E., et al. (2014). CDK7 inhibition suppresses super-enhancer-linked oncogenic transcription in MYCN-driven cancer.[2][5][8] Cell, 159(5), 1126-1139.[5][8] [Link][9]
-
Zhang, T., et al. (2017). Covalent targeting of remote cysteine residues to develop CDK12 and CDK13 inhibitors. Nature Chemical Biology, 12, 876–884. [Link]
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- 3. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
Targeting the Remote Cysteine: Mechanisms and Methodologies for THZ1 Dihydrochloride Binding to CDK7
Executive Summary
THZ1 dihydrochloride (THZ1) represents a paradigm shift in kinase inhibitor design. Unlike traditional Type I or II inhibitors that rely solely on reversible occupancy of the ATP-binding pocket, THZ1 utilizes a dual-mechanism approach to achieve unprecedented potency and selectivity. It combines reversible ATP-site recognition with the irreversible formation of a covalent bond to a "remote" cysteine residue (Cys312) located outside the canonical kinase domain of Cyclin-Dependent Kinase 7 (CDK7).
This guide details the structural mechanistics of this interaction and provides validated protocols for quantifying binding affinity, emphasizing the necessity of kinetic parameters (
Part 1: Mechanistic Architecture
The "Remote" Cysteine Paradigm
Most covalent kinase inhibitors target a cysteine residue located within the ATP-binding pocket (the "hinge" region or the "gatekeeper"). THZ1 is distinct because its electrophilic acrylamide "warhead" targets Cys312 , which resides on a C-terminal extension of the CDK7 kinase domain.
-
Structural Basis: The C-terminal tail of CDK7 loops back across the ATP-binding cleft.[1][2][3]
-
Selectivity Filter: While the ATP pocket of CDK7 is highly homologous to other CDKs, the spatial positioning of Cys312 is unique to CDK7 (and the structurally related CDK12/13), providing a high degree of selectivity against the broader kinome.
The Dual-Step Binding Mechanism
THZ1 binding follows a two-step kinetic scheme:
-
Reversible Recognition (
): The phenylaminopyrimidine core binds to the ATP pocket. This is a reversible equilibrium step. -
Covalent Inactivation (
): Once docked, the acrylamide warhead is positioned in varying proximity to Cys312, facilitating a Michael addition reaction that forms a permanent thioether bond.
Visualization of Binding Pathway
Figure 1: Kinetic pathway of THZ1 inhibition. The transition from the reversible EI complex to the covalent E-I adduct is governed by the rate constant
Part 2: Quantifying Affinity (Kinetic Metrics)
The Fallacy of
For covalent inhibitors like THZ1, the standard
The Gold Standard:
The most accurate metric for THZ1 potency is the ratio of the inactivation rate constant (
Comparative Kinetic Data
The following data highlights the potency of THZ1 compared to its non-covalent analog (THZ1-R) and related inhibitors.
| Compound | Target Residue | Mechanism | ||
| THZ1 | CDK7 (Cys312) | 2.1 nM | 3.2 nM | Irreversible Covalent |
| THZ1-R | None (Analog) | >100 nM | >1000 nM | Reversible (No Warhead) |
| THZ531 | CDK12 (Cys1039) | ~158 nM | 50 nM (CDK12) | Covalent (Selective) |
Note: Data derived from Kwiatkowski et al. (2014) and Olson et al. (2019).
Part 3: Experimental Protocols
Protocol A: Intact Protein Mass Spectrometry (Covalent Validation)
This protocol provides physical proof of the covalent bond between THZ1 and CDK7. It is the definitive " go/no-go " assay for validating target engagement.
Materials:
-
Recombinant CDK7/Cyclin H/MAT1 complex (approx. 1-5 µM).
-
THZ1 Dihydrochloride (10 mM stock in DMSO).
-
Desalting Columns (e.g., Zeba Spin).
-
LC-MS system (Q-TOF or Orbitrap).
Workflow:
-
Preparation: Dilute CDK7 protein to 1 µM in reaction buffer (20 mM HEPES pH 7.5, 150 mM NaCl).
-
Critical: Do NOT use DTT or BME in the buffer, as these reducing agents will scavenge the acrylamide warhead of THZ1.
-
-
Incubation: Add THZ1 (at 1:1, 1:5, and 1:10 molar ratios) to the protein. Incubate for 60 minutes at Room Temperature (RT).
-
Quenching: Quench the reaction by adding 0.1% Formic Acid (final concentration) or immediately proceeding to desalting.
-
Desalting: Pass the sample through a desalting column to remove non-covalently bound inhibitor and salts.
-
MS Analysis: Inject into LC-MS. Deconvolute the raw spectra to obtain the zero-charge mass.
Expected Result:
-
Apo-CDK7: Mass = M.
-
THZ1-Bound CDK7: Mass = M + [MW of THZ1] - [MW of HCl].
-
Note: The mass shift should correspond exactly to the molecular weight of the free base of THZ1 (approx +566 Da), confirming a 1:1 stoichiometry.
Protocol B: Biochemical Determination
To measure the kinetics, you must track enzyme activity loss over time.
Workflow:
-
Pre-incubation: Incubate CDK7 with varying concentrations of THZ1 (e.g., 0.5 nM to 50 nM) for different time points (
= 0, 15, 30, 60 min). -
Substrate Addition: At each time point, dilute an aliquot into a solution containing ATP and a peptide substrate (e.g., RNAPII CTD peptide).
-
Note: The dilution must be large (e.g., 100-fold) to effectively stop the binding reaction (jump-dilution method).
-
-
Activity Measurement: Measure kinase activity (via ADP-Glo, LanthaScreen, or radiolabeling).
-
Analysis:
-
Plot % Activity Remaining vs. Pre-incubation Time for each [Inhibitor].
-
Fit to a single exponential decay to find
for each concentration. -
Plot
vs. [Inhibitor] to determine and using the hyperbolic equation:
-
Visualizing the Validation Workflow
Figure 2: Step-by-step workflow for Intact Protein Mass Spectrometry validation of THZ1 binding.
Part 4: Troubleshooting & Optimization
Thiol Scavengers (Critical Failure Point)
The acrylamide warhead of THZ1 is electrophilic. If your assay buffer contains DTT (Dithiothreitol), BME (Beta-mercaptoethanol), or high concentrations of Glutathione, these reagents will react with THZ1 before it reaches the enzyme.
-
Solution: Use TCEP (Tris(2-carboxyethyl)phosphine) as a reducing agent if necessary, as it is less reactive toward acrylamides, or perform the labeling step in non-reducing conditions.
pH Sensitivity
The reactivity of the Cys312 thiolate anion is pH-dependent.
-
Optimization: Ensure buffer pH is between 7.0 and 8.0. Below pH 6.5, the cysteine may be protonated (SH form) and less nucleophilic, significantly slowing
.
Solubility
THZ1 dihydrochloride is soluble in DMSO but has poor aqueous solubility.
-
Protocol: Prepare 10 mM stocks in DMSO. Limit final DMSO concentration in the assay to <1% to effectively solubilize the compound without denaturing the CDK7 complex.
References
-
Kwiatkowski, N., et al. (2014). Targeting transcription regulation in cancer with a covalent CDK7 inhibitor.[4][5][6] Nature, 511, 616–620.[4][6] [Link]
-
Olson, C. M., et al. (2019). Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype. Cell Chemical Biology, 26(6), 792-803. [Link]
-
Zhang, T., et al. (2016). Covalent targeting of remote cysteine residues to develop CDK12 and CDK13 inhibitors.[4] Nature Chemical Biology, 12, 876–884.[4] [Link]
-
Resh, M. D. (2013). Covalent Inhibitors: An Opportunity for Kinase Drug Discovery. Cell, 154(4), 713-715. [Link]
Sources
- 1. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mednexus.org [mednexus.org]
- 3. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. | Broad Institute [broadinstitute.org]
Preclinical Evaluation of THZ1 Dihydrochloride in Small Cell Lung Cancer (SCLC): Targeting Transcriptional Addiction
Executive Summary
Small Cell Lung Cancer (SCLC) is defined by rapid proliferation, early metastasis, and a recalcitrant nature to standard chemotherapy. Recent preclinical data identifies THZ1 dihydrochloride , a covalent Cyclin-Dependent Kinase 7 (CDK7) inhibitor, as a high-potency agent capable of exploiting the "transcriptional addiction" of SCLC. Unlike non-small cell lung cancer (NSCLC), SCLC cells rely heavily on super-enhancers (SEs) to drive the expression of oncogenic transcription factors (e.g., MYC, ASCL1, NEUROD1). THZ1 disrupts this machinery at nanomolar concentrations, leading to preferential downregulation of these survival drivers and subsequent apoptosis.
This technical guide synthesizes the mechanistic rationale, quantitative efficacy data, and validated experimental protocols for researchers investigating THZ1 in SCLC models.
Mechanistic Rationale: The CDK7 Vulnerability
Transcriptional Addiction and Super-Enhancers
SCLC tumors are characterized by genomic amplification of MYC family members and lineage-specific transcription factors.[1] These genes are driven by super-enhancers —large clusters of enhancers loaded with high densities of transcriptional machinery, including RNA Polymerase II (RNAPII) and Mediator complexes.
The Role of CDK7
CDK7 is the catalytic subunit of the CDK-activating kinase (CAK) complex and a component of the general transcription factor TFIIH.[2] It performs two critical functions:
-
Cell Cycle Regulation: Phosphorylates CDK1, CDK2, CDK4, and CDK6 to activate cell cycle progression.
-
Transcription Initiation: Phosphorylates the C-terminal domain (CTD) of RNAPII at Serine 5 (Ser5) and Serine 7 (Ser7), facilitating promoter clearance and transcription initiation.
Mechanism of Action: THZ1 forms an irreversible covalent bond with a cysteine residue (Cys312) located outside the canonical kinase domain of CDK7. This selective engagement collapses the super-enhancer structure because SE-driven genes are exceptionally sensitive to perturbations in the transcriptional apparatus.
Pathway Visualization
The following diagram illustrates the cascade from THZ1 binding to apoptosis.
Figure 1: Mechanism of Action.[2][3][4] THZ1 covalently binds CDK7, preventing RNAPII phosphorylation.[4] This disproportionately affects super-enhancer-driven oncogenes, leading to cell death.
In Vitro Efficacy Profile
Preclinical studies demonstrate a distinct therapeutic window for THZ1 in SCLC compared to other lung cancer subtypes.
Quantitative Sensitivity (IC50)
SCLC cell lines exhibit nanomolar sensitivity to THZ1, often 5-10 fold higher than KRAS-mutant NSCLC lines.
| Cell Line Type | Specific Cell Lines | THZ1 IC50 Range (nM) | Sensitivity Status |
| Human SCLC | NCI-H69, GLC16, NCI-H82 | 25 – 100 nM | Highly Sensitive |
| Murine SCLC | Rp53 GEMM-derived | 75 – 100 nM | Highly Sensitive |
| NSCLC | A549, H460 (KRAS mut) | > 750 – 1000 nM | Resistant / Low Sensitivity |
| Normal Fibroblasts | IMR90 | > 1000 nM | Sparing |
Molecular Pharmacodynamics
Upon treatment with THZ1 (typically 100–200 nM for 6–24 hours), SCLC cells display:
-
Global reduction in p-RNAPII (Ser5/7): Confirms target engagement.
-
Loss of Oncoproteins: Rapid depletion of MYC, MYCN, and neuroendocrine markers (ASCL1).
-
Apoptotic Induction: Downregulation of anti-apoptotic proteins (MCL-1, BCL-XL) leading to cleavage of Caspase-3 and PARP.
In Vivo Efficacy and Protocols
Translating in vitro potency to in vivo models requires precise dosing to maintain CDK7 inhibition without inducing severe toxicity (e.g., intestinal issues common with pan-CDK inhibitors).
Validated Dosing Regimen
-
Compound: THZ1 Dihydrochloride dissolved in 10% DMSO, 90% D5W (5% Dextrose in Water) or similar vehicle (e.g., Captisol).
-
Dosage: 10 mg/kg .
-
Frequency: BID (Twice Daily) .
-
Duration: 2–4 weeks depending on tumor burden.
Note: A BID schedule is critical because THZ1 has a relatively short plasma half-life, but its pharmacodynamic effect (covalent binding) persists longer. However, continuous resynthesis of CDK7 requires frequent dosing to maintain suppression.
Xenograft Workflow Visualization
Figure 2: In Vivo Xenograft Workflow. Standardized protocol for assessing THZ1 efficacy in SCLC mouse models.
Detailed Experimental Protocols
To ensure reproducibility and scientific integrity, follow these specific methodologies.
Cell Viability Assay (SCLC Suspension Cells)
SCLC lines often grow as floating aggregates, requiring careful handling during viability assays.
-
Seeding: Dissociate cell aggregates gently. Seed 2,000–5,000 cells/well in 96-well plates (white opaque for luminescence).
-
Treatment: 24 hours post-seeding, treat with THZ1 (serial dilutions: 0, 10, 50, 100, 500, 1000 nM).
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Readout: Add CellTiter-Glo (Promega) or equivalent ATP-based reagent.[3] Shake for 10 mins. Read luminescence.
-
Analysis: Normalize to DMSO control. Calculate IC50 using non-linear regression (log(inhibitor) vs. response).
Pharmacodynamic Marker Validation (Western Blot)
Confirming mechanism of action is mandatory before claiming efficacy.
-
Lysis: Harvest cells after 6–12 hours of treatment (100 nM THZ1). Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with protease and phosphatase inhibitors (Critical: Phosphatase inhibitors are required to detect p-RNAPII).
-
Antibodies:
-
Primary Target:RNAPII CTD p-Ser5 and p-Ser7 (Markers of CDK7 activity).
-
Downstream Targets:c-MYC , MCL-1 , Cleaved Caspase-3 .
-
Loading Control: GAPDH or Vinculin.
-
-
Expected Result: Significant decrease in p-Ser5/7 and MYC/MCL-1 levels compared to total RNAPII and loading controls.
Conclusion
THZ1 dihydrochloride represents a potent chemical probe and preclinical candidate for SCLC. Its efficacy stems from the unique transcriptional architecture of SCLC—specifically the addiction to super-enhancer-driven oncogenes like MYC. By covalently inhibiting CDK7, THZ1 dismantles this transcriptional machinery.[4][6][8] Researchers must utilize nanomolar dosing ranges (in vitro) and BID dosing regimens (in vivo) to accurately model its therapeutic potential while monitoring for off-target toxicity in non-tumor tissues.
References
-
Christensen, C. L., et al. (2014).[1] Targeting Transcriptional Addictions in Small Cell Lung Cancer with a Covalent CDK7 Inhibitor.[4][5][6][8] Cancer Cell, 26(6), 909–922.
-
Kwiatkowski, N., et al. (2014).[4] Targeting transcription regulation in cancer with a covalent CDK7 inhibitor.[4][5][6][8] Nature, 511(7511), 616–620.
-
Zhang, H., et al. (2020).[5] CDK7 Inhibition Potentiates Genome Instability Triggering Anti-tumor Immunity in Small Cell Lung Cancer.[5] Cancer Cell, 37(1), 37–54.
-
Wang, Y., et al. (2015).[8] CDK7-dependent transcriptional addiction in triple-negative breast cancer. Cell, 163(1), 174-186.
-
Chipumuro, E., et al. (2014). CDK7 inhibition suppresses super-enhancer-linked oncogenic transcription in MYCN-driven cancer.[5][9] Cell, 159(5), 1126-1139.[9]
Sources
- 1. The ASCO Post [ascopost.com]
- 2. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Transcriptional Addictions In Small Cell Lung Cancer With a Covalent CDK7 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK7 inhibitor THZ1 enhances antiPD-1 therapy efficacy via the p38α/MYC/PD-L1 signaling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Covalent CDK7 Inhibitor THZ1 Potently Induces Apoptosis in Multiple Myeloma Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncology-central.com [oncology-central.com]
- 9. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]
Methodological & Application
Application Note: Optimizing THZ1 Dihydrochloride Solubility and Handling for CDK7 Inhibition Assays
Abstract & Introduction
THZ1 Dihydrochloride (THZ1 2HCl) is the salt form of THZ1, a potent, selective, and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). By targeting the remote cysteine residue (Cys312) of CDK7, THZ1 irreversibly inhibits the kinase, leading to the suppression of RNA Polymerase II (RNAPII) phosphorylation and subsequent downregulation of transcriptional super-enhancers (Kwiatkowski et al., 2014).
While THZ1 is a powerful tool in oncology research—particularly for T-cell acute lymphoblastic leukemia (T-ALL) and MYCN-amplified neuroblastoma—its physicochemical properties present specific handling challenges. THZ1 Dihydrochloride is hydrophobic and practically insoluble in pure water. Successful experimentation requires precise solubilization protocols to prevent compound precipitation ("crashing out"), which leads to erratic IC50 values and false negatives in cellular assays.
This guide provides validated protocols for solubilization, storage, and formulation of THZ1 Dihydrochloride, ensuring high-fidelity data in both in vitro and in vivo applications.
Physicochemical Profile
Understanding the distinction between the free base and the dihydrochloride salt is critical for accurate molarity calculations.
Table 1: Chemical Specifications
| Property | Data | Notes |
| Compound Name | THZ1 Dihydrochloride | Do not confuse with THZ1 (Free Base) |
| CAS Number | 1604810-83-4 (Free Base) | Specific salt CAS may vary by vendor |
| Molecular Formula | C₃₁H₃₀Cl₃N₇O₂ | Free Base is C₃₁H₂₈ClN₇O₂ |
| Molecular Weight | 638.97 g/mol | CRITICAL: Use this MW for molarity calcs, not 566.05 |
| Appearance | Yellow to Brown Solid | Hygroscopic |
| Target | CDK7 (Covalent) | Also targets CDK12/13 at higher conc.[1][2] |
Solubility Data & Solvent Compatibility
THZ1 2HCl exhibits high solubility in organic solvents but poor aqueous solubility.
Table 2: Solubility Limits
| Solvent | Solubility (Max) | Solubility (Molar) | Recommendation |
| DMSO | ~100 mg/mL | ~156 mM | Primary Solvent. Recommended for stock solutions. |
| Water | < 0.1 mg/mL | Insoluble | Avoid. Do not dissolve powder directly in water. |
| Ethanol | Insoluble | N/A | Not recommended.[1] |
| PEG300 | Soluble (as co-solvent) | N/A | Used in in vivo formulations. |
Expert Insight: Although "hydrochloride" salts are generally synthesized to improve aqueous solubility, the lipophilic core of THZ1 dominates its behavior. The salt form improves stability and dissolution kinetics in DMSO but does not render it water-soluble without co-solvents.
Protocol: Preparation of Stock Solutions
Objective: Create a stable 10 mM stock solution in DMSO.
Materials
-
Anhydrous DMSO (Dimethyl Sulfoxide), >99.9% purity. Note: DMSO is hygroscopic; water absorption reduces THZ1 solubility. Use a fresh bottle.
-
Vortex mixer and Sonicator.
Step-by-Step Methodology
-
Equilibration: Remove the THZ1 vial from the freezer and allow it to warm to room temperature (approx. 15–30 mins) before opening. This prevents condensation from forming inside the vial, which degrades the compound.
-
Weighing: Weigh the desired amount of THZ1 2HCl.
-
Example: To prepare 1 mL of 10 mM stock, you need 6.39 mg of powder (based on MW 638.97).
-
-
Solubilization: Add the calculated volume of Anhydrous DMSO.
-
Dissolution: Vortex vigorously for 1 minute. If particulates remain, sonicate in a water bath at room temperature for 2–5 minutes. The solution should be clear and yellow.
-
Aliquoting: Dispense into small, single-use aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles.
-
Storage: Store aliquots at -80°C (stable for 6 months) or -20°C (stable for 1 month).
Diagram 1: Stock Preparation Workflow
Caption: Workflow for preparing high-integrity THZ1 stock solutions. Note the critical equilibration step.
Protocol: In Vitro (Cell Culture) Dilution
Objective: Dilute DMSO stock into aqueous culture media without precipitation.
Challenge: Direct addition of high-concentration DMSO stock into media can cause local precipitation ("shocking" the compound) due to the rapid change in polarity.
Step-by-Step Methodology
-
Intermediate Dilution (Optional but Recommended):
-
If your target concentration is low (e.g., 10 nM), perform a serial dilution in 100% DMSO first.
-
Example: Dilute 10 mM stock -> 1 mM -> 100 µM -> 10 µM (all in DMSO).
-
-
Final Dilution:
-
Pipette the diluted DMSO solution directly into the cell culture media while swirling or vortexing the media gently.
-
Rule of Thumb: Keep the final DMSO concentration ≤ 0.5% (v/v) to avoid solvent toxicity.
-
-
Verification: Inspect the media under a microscope. If you see crystals or "oily" droplets, the compound has precipitated.
Protocol: In Vivo Formulation (Animal Studies)
Objective: Formulate THZ1 for Intraperitoneal (I.P.) or Intravenous (I.V.) administration.
Standard Vehicle: 10% DMSO / 90% D5W (5% Dextrose in Water). Enhanced Vehicle (For higher doses): 5% DMSO / 30% PEG300 / 5% Tween 80 / 60% Saline.
Critical Mixing Order (Enhanced Vehicle)
The order of addition is non-negotiable. Adding water too early will cause irreversible precipitation.
-
Step 1: Dissolve THZ1 2HCl powder in 100% DMSO (Volume = 5% of total). Vortex until clear.
-
Step 2: Add PEG300 (Volume = 30% of total).[5] Vortex thoroughly.
-
Step 3: Add Tween 80 (Volume = 5% of total). Vortex thoroughly.
-
Step 4: Slowly add Saline/Water (Volume = 60% of total) while vortexing.
-
Step 5: Filter sterilize (0.22 µm PES or PVDF) if necessary, though this may result in some loss of compound if not fully solubilized.
Note: Prepare in vivo formulations fresh immediately before dosing. Do not store.
Diagram 2: In Vivo Formulation Logic
Caption: Sequential addition protocol for in vivo formulation. Deviating from this order causes precipitation.
Troubleshooting & FAQs
Q: My solution turned cloudy when I added water. Can I fix it?
-
A: Likely not. Once THZ1 precipitates (crashes out) in aqueous media, redissolving it is difficult without adding excessive DMSO. It is best to discard and restart, ensuring slower addition or using the "Enhanced Vehicle" protocol.
Q: Can I use the molecular weight of the free base for calculations?
-
A: No. You must use the MW of the specific salt form you have (Dihydrochloride: ~639 g/mol ). Using the free base MW (566 g/mol ) will result in a working concentration that is ~13% lower than intended.
Q: Is THZ1 stable in cell culture media?
-
A: THZ1 is a covalent inhibitor and is chemically stable in media for standard assay durations (24–72 hours). However, it should be added fresh. Avoid storing pre-diluted media.
References
-
Kwiatkowski, N., et al. (2014). "Targeting transcription regulation in cancer with a covalent CDK7 inhibitor." Nature, 511(7511), 616–620.
-
MedChemExpress. (2023). "THZ1 Hydrochloride Product Information & Solubility." MedChemExpress Protocols.
-
Selleck Chemicals. (2023). "THZ1 2HCl Handling and Storage." SelleckChem Application Notes.
-
TargetMol. (2023). "THZ1 Dihydrochloride Formulation Guide." TargetMol Technical Data.
Sources
Protocol: Preparation and Handling of THZ1 Dihydrochloride Stock Solutions
Abstract & Scope
THZ1 dihydrochloride is a first-in-class, covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7) that targets a unique cysteine residue (Cys312) outside the canonical kinase domain. Because of its acrylamide "warhead," THZ1 is chemically reactive and prone to degradation if mishandled. This application note provides a rigorous, standardized protocol for preparing, storing, and utilizing THZ1 dihydrochloride stock solutions. It addresses critical solubility parameters, salt-form discrepancies, and stability concerns to ensure reproducibility in transcriptional addiction assays and in vivo studies.
Critical Physicochemical Properties
Before commencing, verify the specific salt form of your compound. THZ1 is commercially available as a free base, dihydrochloride (2HCl), or tetrahydrochloride (4HCl). Using the wrong Molecular Weight (MW) for calculations is the #1 source of experimental error.
Table 1: Chemical Specifications
| Property | Specification | Notes |
| Compound Name | THZ1 Dihydrochloride | Confirm salt form on vial label. |
| CAS Number | 1604810-83-4 (Free Base) | Salt forms may not have unique CAS IDs. |
| MW (Free Base) | 566.05 g/mol | Do not use for salt form calculations. |
| MW (2HCl) | 638.97 g/mol | Most common salt form. |
| MW (4HCl) | 711.90 g/mol | Less common, highly hygroscopic. |
| Solubility (DMSO) | ≥ 50 mg/mL (78 mM) | Excellent solubility. |
| Solubility (Water) | Insoluble | Precipitates immediately. |
| Appearance | Yellow to Orange Solid | Protect from light. |
⚠️ EXPERT INSIGHT: The acrylamide moiety in THZ1 is an electrophile. Avoid nucleophilic solvents (e.g., alcohols like Ethanol or Methanol) for stock preparation, as they can potentially react with the warhead over long storage periods or interfere with the covalent binding mechanism. Always use anhydrous DMSO (Dimethyl Sulfoxide).
Mechanism of Action (Context for Handling)
THZ1 achieves high selectivity by forming an irreversible covalent bond with Cys312 of CDK7. This "dual-mechanism" (ATP-site binding + covalent locking) means the compound must remain chemically intact (unhydrolyzed) to function.
Figure 1: Mechanism of THZ1 covalent inhibition.[1][2][3][4] The compound must dock into the ATP pocket before the acrylamide group modifies Cys312 via Michael addition.
Protocol: Stock Solution Preparation (10 mM)
Objective: Prepare 1 mL of a 10 mM stock solution of THZ1 Dihydrochloride (MW 638.97).
Materials Required[1][3][4][5][6][7][8]
-
THZ1 Dihydrochloride powder (approx. 10 mg vial).
-
Anhydrous DMSO (Sigma-Aldrich or equivalent, ≥99.9%, stored over molecular sieves).
-
Vortex mixer.
-
Amber glass vials or opaque polypropylene tubes (to protect from light).
Step-by-Step Methodology
-
Calculate Mass vs. Volume:
-
Target Concentration:
-
Target Volume:
-
Required Mass:
[2]
Note: If you have a pre-weighed 10 mg vial, it is safer to dissolve the entire contents rather than weighing out a small amount, which introduces static error.
-
Adjustment for 10 mg vial:
-
-
Equilibration: Allow the vial to reach room temperature before opening. This prevents atmospheric moisture from condensing on the hygroscopic solid.
-
Solubilization:
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex vigorously for 30–60 seconds.
-
Visual Check: The solution should be clear yellow/orange. If particles persist, sonicate in a water bath at room temperature for 5 minutes. Do not heat above 37°C.
-
-
Aliquoting (Critical Step):
-
Storage:
Figure 2: Workflow for the preparation of stable THZ1 stock solutions. Note the emphasis on visual inspection and single-use aliquoting.
Usage in Biological Assays[1][8]
Cell Culture (In Vitro)[1][4]
-
Dilution Strategy: Prepare an intermediate dilution in culture medium or PBS immediately before treating cells.
-
DMSO Limit: Keep final DMSO concentration < 0.1% to avoid solvent toxicity, which can mimic CDK inhibition effects.
-
Example: To treat cells at 100 nM:
-
Dilute 10 mM stock 1:100 in medium
100 µM intermediate. -
Dilute 100 µM intermediate 1:1000 into cell culture well
100 nM final (0.1% DMSO).
-
In Vivo Formulation (Mouse Models)
For intraperitoneal (IP) or oral administration, DMSO stocks must be formulated to prevent precipitation upon contact with aqueous fluids.
-
Recommended Vehicle: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[5]
-
Preparation:
-
Add PEG300 (40%) and vortex.
-
Add Tween-80 (5%) and vortex.
-
Slowly add Saline (45%) while vortexing.
-
Note: Always add saline last to prevent "crashing out."
References
-
Kwiatkowski, N., et al. (2014).[7][8] "Targeting transcription regulation in cancer with a covalent CDK7 inhibitor."[1][7][8][9][10] Nature, 511(7511), 616-620.[7][8]
-
Selleck Chemicals. "THZ1 2HCl Product Data Sheet." Selleckchem.com.[3]
-
MedChemExpress. "THZ1 Hydrochloride Solubility and Preparation." MedChemExpress.com.
-
Sigma-Aldrich. "Cdk7 Inhibitor VIII, THZ1 - Product Information." SigmaAldrich.com.
-
Wang, Y., et al. (2015). "THZ1 targets CDK7 to induce apoptosis in multiple myeloma." Molecular Cancer Therapeutics.
Sources
- 1. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. ashpublications.org [ashpublications.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. apexbt.com [apexbt.com]
- 9. Covalent CDK7 Inhibitor THZ1 Inhibits Myogenic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vivo Formulation & Dosing Protocol for THZ1 Dihydrochloride
Abstract & Compound Profile
THZ1 is a first-in-class, covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] It functions by targeting a remote cysteine residue (Cys312) located outside the canonical kinase domain, allowing for high selectivity.[2] While highly potent in vitro, THZ1 presents significant formulation challenges due to its hydrophobic nature and susceptibility to precipitation in aqueous environments.
This guide details the optimized formulation protocol for the dihydrochloride salt form (THZ1-2HCl ). The dihydrochloride salt is preferred over the free base for its improved aqueous solubility profile, yet it still requires specific vehicle systems to ensure stability and bioavailability during intraperitoneal (IP) or intravenous (IV) administration.
Physicochemical Profile
| Property | Specification | Notes |
| Compound Name | THZ1 Dihydrochloride | (E/Z)-THZ1 2HCl |
| MW (Free Base) | 566.05 g/mol | Active moiety |
| MW (2HCl Salt) | ~638.98 g/mol | CRITICAL: Use this MW for weighing.[3][4] Correction Factor ≈ 1.13 |
| Solubility | DMSO: >30 mg/mLWater: Insoluble | Requires organic co-solvent for initial dissolution.[2] |
| Appearance | Yellow Solid | Light sensitive. |
| Storage | -20°C (Solid) | Store stock solutions at -80°C. Avoid freeze-thaw cycles. |
Mechanism of Action (Signaling Pathway)
THZ1 irreversibly inhibits CDK7, a component of the TFIIH complex. This blockade prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II, leading to a collapse of the transcriptional machinery, particularly affecting super-enhancer-driven oncogenes like MYC and RUNX1.
Figure 1: Mechanism of THZ1-induced transcriptional collapse via covalent CDK7 inhibition.
Vehicle Selection Strategy
For in vivo efficacy studies, the vehicle must balance solubility with tolerability. We present two protocols:
-
Protocol A (Standard): The "Gold Standard" formulation used in the landmark Nature 2014 paper (Kwiatkowski et al.). Best for standard efficacy studies (10 mg/kg).
-
Protocol B (Enhanced): A complex vehicle (PEG/Tween) for higher concentrations or if precipitation is observed in Protocol A.
Vehicle Comparison
| Feature | Protocol A (Standard) | Protocol B (Enhanced) |
| Composition | 10% DMSO / 90% D5W | 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Water |
| Pros | Simple, low viscosity, well-tolerated IP. | Higher solubilizing capacity, stable for longer periods. |
| Cons | Risk of precipitation at >3 mg/mL. | Higher viscosity, more complex prep. |
| Recommended Use | Routine Efficacy (10 mg/kg) | High Dose (>15 mg/kg) or PK studies |
Detailed Formulation Protocols
Pre-Calculation: The Salt Correction
You must adjust the weighed mass to account for the dihydrochloride salt.
-
Correction Factor: 1.13
-
Calculation: To prepare a 10 mg/mL solution of active THZ1, weigh 11.3 mg of THZ1-2HCl per mL of final volume.
Protocol A: 10% DMSO in D5W (The "Kwiatkowski" Method)
Target Concentration: 1 mg/mL to 3 mg/mL (suitable for 10 mg/kg dosing at 10 mL/kg or 3.3 mL/kg volume).
Reagents:
-
Sterile DMSO (Dimethyl Sulfoxide), Hybridoma Grade
-
D5W (5% Dextrose in Water), Sterile
Step-by-Step Procedure:
-
Weighing: Weigh the required amount of THZ1-2HCl into a sterile microcentrifuge tube or glass vial.
-
Example: For 10 mL of vehicle at 2 mg/mL active conc: Weigh 22.6 mg THZ1-2HCl.
-
-
Primary Solubilization (The "Shock" Step): Add the calculated volume of 100% DMSO (10% of final volume).
-
Example: Add 1.0 mL DMSO.
-
Action: Vortex vigorously or sonicate at 37°C for 5-10 minutes until the solution is perfectly clear and yellow. Do not proceed until dissolved.
-
-
Dilution: Slowly add the D5W (90% of final volume) to the DMSO stock while vortexing gently.
-
Example: Add 9.0 mL D5W.
-
Crucial Technique: Add dropwise or in small aliquots to prevent "crashing out" (precipitation).
-
-
Inspection: The final solution should be clear yellow. If cloudy, sonicate briefly. If visible particulates persist, the formulation has failed (see Troubleshooting).
-
Use: Inject within 30-60 minutes of preparation.
Protocol B: PEG/Tween Formulation (Alternative)
Target Concentration: Up to 5 mg/mL.[10]
Reagents:
-
PEG300 (Polyethylene Glycol 300)
-
Tween 80 (Polysorbate 80)
-
ddH2O (Sterile Water)
Step-by-Step Procedure:
-
Stock Prep: Dissolve THZ1-2HCl in DMSO (5% of final volume). Vortex/Sonicate.[11]
-
Surfactant Addition: Add Tween 80 (5% of final volume) to the DMSO solution.[10] Vortex thoroughly.
-
Co-Solvent Addition: Add PEG300 (40% of final volume). Vortex. The solution will be viscous.
-
Aqueous Phase: Slowly add ddH2O (50% of final volume) while vortexing.
-
Final Mix: Vortex vigorously to ensure a homogeneous emulsion/solution.
Workflow Diagram
Figure 2: Step-by-step formulation workflow ensuring solubility before aqueous dilution.
Dosing & Administration Guidelines
-
Route: Intraperitoneal (IP) is preferred for rodent efficacy studies. Intravenous (IV) is possible with Protocol A but requires strict particulate-free verification.
-
Dosing Schedule: Typically 5 days on, 2 days off, or continuous daily dosing depending on tolerability.
-
Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).
Tolerability Check (Self-Validating System)
Before starting a large cohort study, perform a Pilot Tolerability Test :
-
Select 2 non-tumor-bearing mice.[1]
-
Administer the vehicle only (Control).
-
Select 2 mice and administer THZ1-2HCl at 10 mg/kg.
-
Monitor for 24 hours. Look for:
-
Hunching or piloerection (signs of abdominal irritation from acidity).
-
Weight loss >10% (toxicity).
-
Lethargy. Note: THZ1-2HCl is acidic. If significant irritation occurs, switch to Protocol B or adjust pH of the D5W vehicle to ~5.0 using a weak buffer (though this risks precipitation).
-
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Precipitation on D5W addition | Added too fast or concentration too high. | Add D5W dropwise while vortexing. Lower concentration to 1-2 mg/mL. |
| Solution is cloudy | Incomplete solubilization in DMSO. | Re-sonicate the DMSO stock before adding water. Once water is added, sonication is less effective. |
| Mice show abdominal cramping | pH is too low (acidic salt). | Ensure D5W is used (neutral/slightly acidic) rather than saline (can sometimes exacerbate precipitation or pain). |
| Yellow color fades | Photodegradation. | Protect solution from light (wrap vials in foil). |
References
-
Kwiatkowski, N., et al. (2014).[2][5] "Targeting transcription regulation in cancer with a covalent CDK7 inhibitor."[2][5][9] Nature, 511(7511), 616-620.[9]
- Primary source for the 10 mg/kg BID dosing regimen and efficacy d
-
Wang, Y., et al. (2015). "THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma." Oncotarget.
- Validates the IP administr
-
Selleck Chemicals. "THZ1 2HCl Product Datasheet & Solubility."
- Source for alternative PEG/Tween formul
-
MedKoo Biosciences. "THZ1 Formulation and Quality Control."
- Reference for molecular weight corrections and stability d
Sources
- 1. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. THZ1 Hydrochloride | C31H29Cl2N7O2 | CID 78358326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. THZ1 2HCl | CDK | TargetMol [targetmol.com]
- 8. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
vehicle selection for THZ1 dihydrochloride intraperitoneal injection
Application Note & Protocol
Topic: Vehicle Selection for THZ1 Dihydrochloride Intraperitoneal Injection Audience: Researchers, scientists, and drug development professionals.
Abstract & Introduction
THZ1 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a critical component of the general transcription factor TFIIH and the CDK-activating kinase (CAK) complex[1][2][3]. By targeting CDK7, THZ1 disrupts transcriptional regulation, leading to the downregulation of key oncogenes like MYC and RUNX1, and has demonstrated significant anti-tumor activity in various cancer models, including T-cell acute lymphoblastic leukemia and multiple myeloma[1][2][4][5]. The translation of its in vitro potency to in vivo efficacy critically depends on a safe and effective delivery vehicle. THZ1 dihydrochloride, the salt form commonly used in research, exhibits poor solubility in aqueous solutions, presenting a significant formulation challenge for parenteral administration routes such as intraperitoneal (IP) injection[6][7].
This document provides a comprehensive guide for selecting and preparing an appropriate vehicle for the IP administration of THZ1 dihydrochloride in rodent models. We will explore the physicochemical properties of THZ1, evaluate common solubilization strategies, and provide two detailed, field-proven protocols. The objective is to enable researchers to prepare stable, biocompatible, and effective THZ1 formulations that ensure reliable drug exposure and minimize vehicle-induced artifacts in preclinical studies.
Scientific Background: Mechanism of Action
THZ1 exerts its biological effects by covalently binding to cysteine 312 (C312) on CDK7, a residue located outside the canonical ATP-binding pocket[2]. This unique mechanism of combined allosteric and ATP-site interaction confers high potency and selectivity[2]. Inhibition of CDK7 has two major downstream consequences:
-
Inhibition of Transcription: CDK7, as part of TFIIH, phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a key step in transcription initiation and elongation. THZ1-mediated inhibition of this process leads to a global disruption of transcription, with a particularly profound effect on genes with high transcriptional activity and short-lived mRNA, such as super-enhancer-associated oncogenes[1][4].
-
Cell Cycle Disruption: As a core component of the CAK complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression[1][4]. Inhibition of CAK activity contributes to cell cycle arrest.
The dual impact on transcription and cell cycle control makes THZ1 a powerful agent for cancer research.
Caption: Mechanism of THZ1 action on CDK7.
Rationale for Vehicle Selection: Balancing Solubility, Stability, and Biocompatibility
The primary challenge in formulating THZ1 dihydrochloride is its hydrophobicity; it is practically insoluble in water and ethanol but shows high solubility in dimethyl sulfoxide (DMSO)[6][7]. An ideal vehicle for IP injection must achieve three goals:
-
Complete Solubilization: The drug must be fully dissolved and remain in solution upon administration to ensure accurate dosing and predictable bioavailability. Precipitation can lead to dose variability and localized inflammation.
-
Chemical Stability: The vehicle should not promote the degradation of the compound.
-
Biocompatibility: The vehicle must be non-toxic and well-tolerated by the animal model at the required volume and concentration. Vehicle-induced toxicity can confound experimental results and cause undue animal distress[8][9].
Given these constraints, simple aqueous vehicles like saline or Phosphate-Buffered Saline (PBS) are unsuitable. Therefore, more complex systems involving co-solvents or solubilizing excipients are necessary.
Comparative Analysis of Candidate Vehicle Systems
Several strategies can be employed to solubilize hydrophobic drugs like THZ1 for parenteral administration[10][11][12]. Below is a comparative analysis of the most relevant options for IP injection.
| Vehicle System | Example Composition | Max THZ1 Solubility | Advantages | Disadvantages & Toxicity Concerns |
| Co-Solvent | 10% DMSO, 90% Aqueous Diluent (e.g., D5W, Saline) | High (stock >100 mM in 100% DMSO)[3][7] | Simple to prepare; validated in published THZ1 studies[1][4]. | DMSO can have intrinsic biological effects and cause toxicity (e.g., sedation, irritation) at high concentrations[8][9][13]. Final concentration should be kept low (≤10%)[14]. |
| Cyclodextrin | 10-40% (w/v) HP-β-CD in Saline or Water | Moderate to High | Excellent safety profile; widely used to enhance solubility and bioavailability of poorly soluble drugs[15][16]. Can reduce toxicity of other excipients. | May require more optimization (e.g., heating, sonication) to achieve complete dissolution. Higher cost than simple co-solvents. |
| Surfactant | 1-10% Tween 80 or Kolliphor® EL in Saline | Moderate | Can effectively form micelles to encapsulate and solubilize hydrophobic compounds[12]. | Potential for hypersensitivity reactions (especially Kolliphor®) and other toxicities. More complex formulation. |
| Oil-Based | Corn Oil, Sesame Oil | Low to Moderate | Can be used for highly lipophilic compounds. | Not ideal for IP injection; can cause irritation, peritonitis, and erratic absorption. More suitable for subcutaneous routes[10][17]. |
Experimental Workflow for Vehicle Preparation & Administration
The following diagram outlines the logical flow from compound handling to final administration. A crucial self-validating step is the final visual inspection for clarity, ensuring no precipitation has occurred before injection.
Caption: Workflow for THZ1 formulation and IP administration.
Detailed Protocols
Safety Precaution: THZ1 is a potent cytotoxic agent. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All preparations should be performed in a chemical fume hood or biological safety cabinet.
Protocol 1: Co-Solvent Vehicle (10% DMSO in 5% Dextrose)
This protocol is adapted from successful in vivo studies using THZ1 in mouse xenograft models[1][4]. It is suitable for a target dose of 10 mg/kg.
Materials:
-
Pharmaceutical Grade Dimethyl Sulfoxide (DMSO), sterile-filtered
-
Sterile 5% Dextrose in Water (D5W)
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
Procedure:
-
Calculate Required Amounts:
-
Assume an average mouse weight of 25 g (0.025 kg) and an injection volume of 100 µL (4 mL/kg).
-
Target dose: 10 mg/kg.
-
Amount of THZ1 per mouse: 10 mg/kg * 0.025 kg = 0.25 mg.
-
Required final concentration: 0.25 mg / 0.1 mL = 2.5 mg/mL.
-
-
Prepare THZ1 Stock Solution:
-
To achieve a final concentration of 2.5 mg/mL in a vehicle containing 10% DMSO, first prepare a 10x concentrated stock in 100% DMSO.
-
Required stock concentration: 25 mg/mL.
-
Weigh out a suitable amount of THZ1 (e.g., 5 mg).
-
Add 100% DMSO to dissolve it to a final concentration of 25 mg/mL. (For 5 mg, add 200 µL of DMSO).
-
Vortex and gently warm to 37°C or sonicate if needed to ensure complete dissolution[6]. The solution should be perfectly clear.
-
-
Prepare Final Dosing Solution (Aseptic Technique):
-
This step should be performed shortly before injection as aqueous dilutions of DMSO stocks may have limited stability.
-
In a sterile tube, combine 1 part of the 25 mg/mL THZ1 stock solution with 9 parts of sterile D5W.
-
Example: For 1 mL of final solution, add 100 µL of THZ1 stock to 900 µL of D5W.
-
Vortex immediately and thoroughly.
-
-
Quality Control & Administration:
-
Visually inspect the final solution. It must be clear and free of any precipitate. If cloudy, the formulation has failed.
-
Weigh the animal immediately before injection to calculate the precise volume.
-
Administer the solution via IP injection using a 25-27G needle[18]. The maximum recommended injection volume is 10 mL/kg[18][20].
-
The vehicle control group should receive an identical formulation of 10% DMSO in D5W without the drug.
-
Protocol 2: Cyclodextrin-Based Vehicle (20% HP-β-CD)
This protocol offers an alternative with potentially lower toxicity, ideal for long-term studies. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a well-established excipient for solubilizing hydrophobic drugs in parenteral formulations[15][21][22].
Materials:
-
THZ1 Dihydrochloride
-
Pharmaceutical Grade HP-β-CD (e.g., Kleptose®)
-
Sterile Saline (0.9% NaCl) or Water for Injection
-
Sterile, pyrogen-free tubes, syringes, and 0.22 µm syringe filter
Procedure:
-
Prepare the Vehicle:
-
Prepare a 20% (w/v) solution of HP-β-CD in sterile saline.
-
Example: To make 10 mL, weigh 2 g of HP-β-CD powder and add sterile saline to a final volume of 10 mL.
-
Stir or vortex until the HP-β-CD is fully dissolved. The solution should be clear.
-
Sterilize the vehicle by passing it through a 0.22 µm syringe filter into a sterile container.
-
-
Prepare Dosing Solution:
-
Determine the required final concentration of THZ1 as in Protocol 1 (e.g., 2.5 mg/mL for a 10 mg/kg dose).
-
Directly weigh the required amount of THZ1 powder into a sterile tube.
-
Add the calculated volume of the sterile 20% HP-β-CD vehicle.
-
Vortex vigorously. Sonication in a water bath for 10-15 minutes may be required to facilitate the formation of the inclusion complex and achieve complete dissolution.
-
The final solution must be perfectly clear. If not, the concentration may be too high for this vehicle, and a higher percentage of HP-β-CD (up to 40%) or a different approach may be needed.
-
-
Quality Control & Administration:
-
Perform the same visual inspection and administration steps as described in Protocol 1.
-
The vehicle control group should receive the sterile 20% HP-β-CD solution.
-
Troubleshooting and Final Recommendations
-
Precipitation: If the final solution is cloudy, it indicates insolubility.
-
For the co-solvent method, ensure the DMSO stock is fully dissolved before dilution and that you vortex immediately after adding the aqueous phase.
-
For the cyclodextrin method, try increasing the sonication time or gently warming the solution (e.g., to 40-50°C). If precipitation persists, a higher concentration of HP-β-CD may be necessary.
-
-
Animal Distress: Post-injection distress (e.g., lethargy, ruffled fur) can be due to the drug's pharmacology or vehicle toxicity[8][13].
-
Ensure the final DMSO concentration does not exceed 10% and the total dose is below 2 mL/kg[14].
-
Ensure the pH of the final formulation is near neutral (~7.0) to avoid irritation[23].
-
If using the co-solvent method in a chronic study, consider switching to the HP-β-CD vehicle to reduce cumulative DMSO toxicity.
-
-
Best Practices: Always prepare fresh dosing solutions daily. Do not store aqueous dilutions of THZ1 for extended periods unless stability has been formally verified[6]. A small pilot study with 1-2 animals is always recommended to confirm tolerability before proceeding with a large cohort.
References
- Abudureheman, T., Xia, J., Li, M. H., et al. (2021). CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism. Frontiers in Cell and Developmental Biology.
- Zhou, L., Zhang, Y., Sampath, D., et al. (2021). The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo. Clinical Cancer Research.
- Zhang, Y., Zhou, L., Bandyopadhyay, D., et al. (2020). The Covalent CDK7 Inhibitor THZ1 Potently Induces Apoptosis in Multiple Myeloma Cells In Vitro and In Vivo. Molecular Cancer Therapeutics, 19(7), 1517-1527.
- Kwiatkowski, N., Zhang, T., Rahl, P. B., et al. (2014). Targeting transcription regulation in cancer with a covalent CDK7 inhibitor.
- Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider.
- Jóhannsdóttir, S., & Loftsson, T. (2007). Parenteral Delivery of HPβCD: Effects on Drug-HSA Binding. The AAPS Journal, 9(3), E365–E371.
- Jasinski, J. B., Khudaverdyan, N., Moshkforoush, A., et al. (2019). Hydrophobic Effect from Conjugated Chemicals or Drugs on In Vivo Biodistribution of RNA Nanoparticles. Molecular Therapy - Nucleic Acids, 17, 347–355.
- Abudureheman, T., Xia, J., Li, M. H., et al. (2021). CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism. Frontiers in Cell and Developmental Biology, 9, 658535.
-
UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]
- Yan, W., He, Q., Xiao, L., et al. (2025). The Toxicity of Dimethyl Sulfoxide Combined with the Alkylating Agent MNU on Mice: Focusing on Mortality and Activity Impairment. Drug Design, Development and Therapy.
- Sinko, B., Fenyvesi, F., & Loftsson, T. (2025). 2-Hydroxypropyl-β-cyclodextrin: Properties and usage in pharmaceutical formulations. Journal of Pharmaceutical Sciences.
- Kumar, S., & Singh, A. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 5(2), 53-61.
-
ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. Retrieved from [Link]
- Vimalson, C. (2016). Techniques to enhance solubility of hydrophobic drugs: An overview.
- Gould, S., & Scott, R. C. (2005). 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD): A toxicology review. Food and Chemical Toxicology, 43(10), 1451-1459.
-
Norwegian University of Science and Technology (NTNU). (n.d.). Guidelines for the administration of substances to rodents. Retrieved from [Link]
- Lee, H., et al. (2025). The CDK7 inhibitor THZ1 overcomes venetoclax resistance in acute myeloid leukemia through dual regulation of p53 signaling and transcriptional networks. Blood.
- Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 28(17), 6337.
- Yan, W., He, Q., Xiao, L., et al. (2025). The Toxicity of Dimethyl Sulfoxide Combined with Alkylating Agent MNU. Drug Design, Development and Therapy.
- O'Mary, H.L., & Cui, Z. (2022). Injectable Formulations of Poorly Water-Soluble Drugs.
-
Washington State University IACUC. (2026). Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. Retrieved from [Link]
- Cirri, M., et al. (2022). In Vivo Investigation of (2-Hydroxypropyl)
-
Boston University IACUC. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats. Retrieved from [Link]
- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 3(2), 73.
-
Queen's University Animal Care Committee. (2011). Intraperitoneal Injection in Rats. Retrieved from [Link]
-
United States Environmental Protection Agency. (n.d.). Inert Reassessments: One Exemption from the Requirement of a Tolerance for Dimethyl sulfoxide. Retrieved from [Link]
- Google Patents. (n.d.). WO2015078936A1 - Solubility enhancement for hydrophobic drugs.
-
ResearchGate. (2024). Which vehicle to use for IP (Intraperitoneal Injection) administration of highly hydrophobic compound in mice?. Retrieved from [Link]
- Kelava, T., Ćavar, I., & Čulo, F. (2014). Biological actions of drug solvents. Periodicum Biologorum, 116(3), 253-259.
-
ZyVersa Therapeutics, Inc. (n.d.). About Hydroxypropyl Beta Cyclodextrin. Retrieved from [Link]
Sources
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- 2. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. dovepress.com [dovepress.com]
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- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. asiapharmaceutics.info [asiapharmaceutics.info]
- 13. The Toxicity of Dimethyl Sulfoxide Combined with the Alkylating Agent MNU on Mice: Focusing on Mortality and Activity Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. researchgate.net [researchgate.net]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. ntnu.edu [ntnu.edu]
- 20. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Parenteral Delivery of HPβCD: Effects on Drug-HSA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Comprehensive Guide to the Storage, Stability, and Handling of THZ1 Dihydrochloride Powder
An Application Note for Researchers and Drug Development Professionals
Introduction: Understanding THZ1 Dihydrochloride
THZ1 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] Its unique mechanism of action involves forming a covalent bond with a cysteine residue (C312) located outside the canonical kinase domain of CDK7, which imparts high selectivity and irreversible inhibition.[3][4] CDK7 is a critical component of the general transcription factor TFIIH and also functions as a CDK-activating kinase (CAK), placing it at the nexus of transcription regulation and cell cycle control.[5][6] By inhibiting CDK7, THZ1 disrupts the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II, leading to the suppression of transcription, particularly of genes with super-enhancers, such as the oncogene MYC.[1][5][7]
This transcriptional disruption preferentially affects cancer cells, which are often addicted to high levels of specific oncogene expression, making THZ1 a valuable tool in cancer research and a promising therapeutic candidate.[5][7] Given its covalent nature and potent activity, ensuring the integrity and stability of THZ1 dihydrochloride powder from storage to experimental use is paramount for generating reproducible and reliable data. This guide provides a detailed overview of its properties, validated storage conditions, and protocols for handling and stability assessment.
Physicochemical Properties
A summary of the key properties of THZ1 dihydrochloride is presented below. Note that the molecular weight may be batch-specific due to the presence of hydrochloride salts and variable water content.[8]
| Property | Value | Source |
| Chemical Name | (E)-N-(3-((5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(4-(dimethylamino)but-2-enamido)benzamide dihydrochloride | [9] |
| Synonyms | CDK7 Inhibitor VIII | |
| Molecular Formula | C₃₁H₂₈ClN₇O₂ · 2HCl | Derived from base[9] |
| Molecular Weight | ~638.97 g/mol (dihydrochloride) | [3] |
| Appearance | Yellow solid | |
| Purity | Typically ≥98% by HPLC | [1][3] |
| Mechanism | Covalent, irreversible inhibitor of CDK7 | [3][4] |
| IC₅₀ | ~3.2 nM for CDK7 | [1][4][10] |
Recommended Storage Conditions and Stability Profile
The stability of THZ1 dihydrochloride is critical for its efficacy. The primary factors influencing its degradation are temperature, moisture, and light. The acrylamide moiety, while essential for its covalent binding mechanism, can be susceptible to hydrolysis or other reactions if not stored properly.
Solid Powder
For long-term storage, THZ1 dihydrochloride powder must be kept in a tightly sealed container under specific conditions to ensure its multi-year stability.
Causality Behind Storage Choices:
-
Low Temperature (-20°C): Freezing the powder significantly reduces the kinetic energy of molecules, slowing down any potential degradation reactions. This is the universally recommended temperature for long-term preservation.[3][10][11]
-
Desiccation: The compound is noted to be hygroscopic. Absorbed water can act as a reactant, potentially leading to hydrolysis of the amide or acrylamide groups. Storing with a desiccant or in a controlled low-humidity environment is crucial.
-
Protection from Light: Photodegradation is a common pathway for complex organic molecules. Storing the vial in the dark, for instance within its original packaging inside the freezer, prevents light-induced chemical changes.
Stock Solutions
Once reconstituted in a solvent such as Dimethyl Sulfoxide (DMSO), the stability profile of THZ1 changes. While convenient for experiments, liquid storage accelerates molecular interactions and potential degradation.
Causality Behind Storage Choices:
-
Ultra-Low Temperature (-80°C): For long-term storage of stock solutions (up to one year), -80°C is recommended.[3][11] This temperature is well below the freezing point of DMSO (-18.5°C), ensuring the solution is in a solid state, which dramatically limits molecular mobility and degradation.
-
Aliquoting: It is imperative to aliquot the stock solution into single-use volumes. This practice avoids repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution and introduce moisture from atmospheric condensation into the main stock, thereby compromising its integrity.[8][12]
-
Solvent Quality: Always use fresh, anhydrous, high-purity DMSO for reconstitution.[8][12] Older DMSO can absorb atmospheric water, which can directly impact the stability of the dissolved compound.
Stability Data Summary
The following table consolidates stability information from leading suppliers and research publications.
| Format | Storage Temperature | Recommended Duration | Key Considerations | Source(s) |
| Solid Powder | -20°C | ≥ 3-4 years | Keep desiccated and protected from light. | [3][10][11] |
| Stock Solution | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. | [3][11] |
| Stock Solution | -20°C | Up to 3 months | Suitable for shorter-term storage. Aliquoting is still critical. | [8][12] |
Protocols for Reconstitution and Stability Verification
Protocol for Reconstitution of THZ1 Dihydrochloride
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
THZ1 Dihydrochloride powder
-
Anhydrous, high-purity DMSO (e.g., Sigma-Aldrich Cat. No. D2650)
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated precision pipettes
Procedure:
-
Pre-equilibration: Before opening, allow the vial of THZ1 powder to equilibrate to room temperature for at least 20 minutes. This crucial step prevents atmospheric moisture from condensing onto the cold powder, which could compromise its stability.
-
Mass Calculation: Calculate the volume of DMSO required to achieve the desired concentration. For example, to make a 10 mM stock from 5 mg of THZ1 (MW ~638.97 g/mol ):
-
Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L))
-
Volume (L) = 0.005 g / (638.97 g/mol * 0.01 mol/L) = 0.000782 L = 782 µL
-
-
Dissolution: Add the calculated volume of DMSO to the vial. Cap tightly and vortex thoroughly. To aid dissolution, you may gently warm the tube to 37°C for 10 minutes or place it in an ultrasonic bath for a few minutes.[9] Visually inspect to ensure all solid has dissolved.
-
Aliquoting: Dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in sterile polypropylene tubes.
-
Storage: Immediately store the aliquots at -80°C for long-term stability or -20°C for short-term use.[3][8] Clearly label all tubes with the compound name, concentration, and date of preparation.
Protocol for Stability Assessment by HPLC
This protocol provides a framework for researchers to verify the purity and stability of their THZ1 samples over time. The exact parameters may need optimization based on the available HPLC system and column. This serves as a self-validating system for your stored compound.
Objective: To quantify the percentage of intact THZ1 in a sample relative to a reference standard or a time-zero sample.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA
-
THZ1 sample for testing
Procedure:
-
Sample Preparation: Thaw an aliquot of your THZ1 stock solution. Dilute it with the mobile phase to a final concentration within the linear range of the detector (e.g., 10-50 µM).
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan for an optimal wavelength (e.g., 254 nm or 280 nm) or use a photodiode array (PDA) detector.
-
Gradient:
-
0-2 min: 10% B
-
2-17 min: 10% to 90% B (linear gradient)
-
17-20 min: 90% B
-
20-21 min: 90% to 10% B (linear gradient)
-
21-25 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Run a reference standard or a freshly prepared "time-zero" sample to determine the retention time of the intact THZ1 peak.
-
Run the aged sample.
-
Integrate the area of the main THZ1 peak and any new peaks that appear, which may represent degradation products.
-
Calculate the purity/stability as: Purity (%) = (Area of THZ1 Peak / Total Area of All Peaks) * 100.
-
-
Interpretation: A significant decrease in the main peak area or the appearance of new peaks over time indicates degradation. According to ICH guidelines, a significant change is typically defined as a 5% change in assay from its initial value.[13]
Mechanism of Action and Experimental Workflow
THZ1's primary mechanism is the inhibition of CDK7-dependent transcription. This disruption has profound effects on the cell cycle and the expression of key oncogenes.
Signaling Pathway Diagram
The following diagram illustrates how THZ1 inhibits the transcriptional machinery.
Caption: THZ1 covalently inhibits CDK7 within the TFIIH complex, blocking RNA Pol II CTD phosphorylation.
Experimental Workflow Diagram
This diagram outlines the logical flow from receiving the compound to its application in a cell-based assay.
Caption: A typical experimental workflow for using THZ1 dihydrochloride powder in research.
Safety and Handling Precautions
THZ1 is a potent, biologically active compound. Standard laboratory safety procedures should be followed.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the solid powder or solutions.
-
Handling: Handle the powder in a chemical fume hood or a ventilated enclosure to avoid inhalation. As a covalent inhibitor, avoid direct contact with skin or eyes.
-
Disposal: Dispose of unused material and contaminated labware in accordance with local, state, and federal regulations for chemical waste.
References
-
Li, B., et al. (2021). CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism. Frontiers in Oncology, 11, 638537. Retrieved from [Link]
-
Li, N., et al. (2018). The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo. Clinical Cancer Research, 24(11), 2697-2708. Retrieved from [Link]
-
Wang, Y., & Zhang, T. (2019). Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy. Cancer Letters, 458, 75-81. Retrieved from [Link]
-
Yuan, J., et al. (2019). Gene expression profile of THZ1-treated nasopharyngeal carcinoma cell lines indicates its involvement in the inhibition of the cell cycle. Oncology Letters, 18(5), 4937-4945. Retrieved from [Link]
-
Yang, C., et al. (2022). Therapeutic benefits of maintaining CDK4/6 inhibitors and incorporating CDK2 inhibitors beyond progression in breast cancer. Nature Communications, 13(1), 1478. Retrieved from [Link]
-
Drop-in et al. (2022). CDK4/6 inhibitors induce replication stress to cause long-term cell cycle withdrawal. EMBO reports, 23(2), e53216. Retrieved from [Link]
-
Li, B., et al. (2021). CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism. Frontiers in Oncology. Retrieved from [Link]
-
Chen, F., et al. (2017). CDK7 Inhibitor THZ1 Inhibits Glycolytic Metabolism By Suppressing HIF1α Activity in Chronic Lymphocytic Leukemia. Blood, 130(Supplement 1), 1833. Retrieved from [Link]
-
Hodel, M., et al. (2020). Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronised cell cycle progression in human cell culture. bioRxiv. Retrieved from [Link]
-
Mire-Sluis, A. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International. Retrieved from [Link]
-
Bradshaw, J.M., et al. (2015). Prolonged and tunable residence time using reversible covalent kinase inhibitors. Nature Chemical Biology, 11(7), 525-531. Retrieved from [Link]
-
Olson, C.M., et al. (2019). Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype. Cell Chemical Biology, 26(5), 701-716.e12. Retrieved from [Link]
-
Zhang, T., et al. (2020). CDK7 inhibitor THZ1 enhances antiPD-1 therapy efficacy via the p38α/MYC/PD-L1 signaling in non-small cell lung cancer. Journal for ImmunoTherapy of Cancer, 8(2), e000735. Retrieved from [Link]
Sources
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- 2. medchemexpress.com [medchemexpress.com]
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- 5. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. THZ1, Cdk7 Inhibitor VIII Sigma-Aldrich [sigmaaldrich.com]
- 9. apexbt.com [apexbt.com]
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Application Notes and Protocols for Combining THZ1 Dihydrochloride with Standard Chemotherapy Agents
Introduction
The landscape of oncology is increasingly shifting towards precision medicine, where therapies are designed to target specific molecular vulnerabilities of cancer cells. THZ1 dihydrochloride, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), represents a promising class of targeted agents.[1][2] CDK7 is a critical node in the cellular machinery, playing a dual role in regulating transcription and the cell cycle.[2] Its inhibition by THZ1 disrupts these fundamental processes, leading to potent anti-proliferative effects across a wide range of cancers.[3][4][5]
However, the complexity and heterogeneity of tumors often necessitate combination therapies to achieve durable responses and overcome resistance. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the rationale, design, and execution of studies combining THZ1 with standard-of-care chemotherapy agents. The primary goals of such combinations are to achieve synergistic anti-cancer effects, reduce therapeutic doses to mitigate toxicity, and prevent or delay the onset of drug resistance.[6]
Section 1: Mechanism of Action and Scientific Rationale for Combination
The Central Role of CDK7
CDK7 is a core component of two essential complexes:
-
CDK-Activating Kinase (CAK) Complex: As part of the CAK complex (along with Cyclin H and MAT1), CDK7 phosphorylates and activates other CDKs (e.g., CDK1, CDK2, CDK4, CDK6), thereby driving cell cycle progression.[7]
-
General Transcription Factor TFIIH: Within TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a crucial step for the initiation and elongation phases of transcription.[2][8]
Many cancers exhibit "transcriptional addiction," a heightened dependency on the continuous expression of key oncogenes like MYC for their survival and proliferation.[2][9] By inhibiting CDK7, THZ1 effectively shuts down the transcriptional machinery that fuels this addiction.[10][11]
THZ1: A Covalent and Selective Inhibitor
THZ1's efficacy stems from its unique mechanism. It contains a reactive acrylamide group that forms an irreversible covalent bond with a specific cysteine residue (Cys312) on CDK7, located outside the ATP-binding pocket.[2][3] This allosteric inhibition leads to high potency and selectivity, locking the kinase in an inactive state.[3] The primary outcome is the inhibition of RNAPII CTD phosphorylation, leading to widespread disruption of transcription and subsequent cell cycle arrest and apoptosis.[3][4]
Rationale for Synergy with Chemotherapy
Combining THZ1 with conventional chemotherapy is based on the principle of attacking cancer cells through complementary mechanisms. Chemotherapeutic agents often induce DNA damage (e.g., cisplatin, doxorubicin) or interfere with mitosis (e.g., paclitaxel). The rationale for synergy includes:
-
Inhibition of DNA Damage Repair (DDR): Many DDR proteins are transcriptionally regulated. By suppressing their expression, THZ1 can sensitize cancer cells to DNA-damaging agents.[12]
-
Enhanced Apoptosis: THZ1 can downregulate the expression of anti-apoptotic proteins (e.g., MCL-1, BCL-XL), lowering the threshold for chemotherapy-induced cell death.[10][13]
-
Cell Cycle Synchronization: THZ1-induced cell cycle arrest can potentially synchronize cells in a phase where they are more vulnerable to the effects of a specific chemotherapy agent.[4][14]
-
Targeting Transcriptional Upregulation: Cancer cells often respond to chemotherapy-induced stress by upregulating survival pathways. THZ1 can block this adaptive transcriptional response.
Caption: A structured workflow for evaluating THZ1 and chemotherapy combinations.
Section 3: Protocols for In Vitro Combination Studies
Protocol: Cell Viability and Synergy Assessment (Checkerboard Assay)
This protocol is designed to systematically evaluate the interaction between THZ1 and a chemotherapy agent across a matrix of concentrations.
Materials:
-
Selected cancer cell lines
-
THZ1 Dihydrochloride (Note: Soluble in DMSO, insoluble in water)[1]
-
Chemotherapy agent
-
384-well cell culture plates [15]* CellTiter-Glo® Luminescent Cell Viability Assay or similar
-
Multichannel pipette or automated liquid handler
Procedure:
-
Single-Agent IC50 Determination: First, determine the IC50 (concentration that inhibits 50% of cell growth) for both THZ1 and the chemotherapy agent individually in your selected cell lines after a 72-hour incubation period. [8][15]This is crucial for designing the concentration range for the combination study.
-
Plate Design: Design a dose-response matrix in a 384-well plate. Typically, an 8x8 or 10x10 matrix is used.
-
Rows: Serially dilute THZ1 downwards from a concentration of ~4x its IC50.
-
Columns: Serially dilute the chemotherapy agent sideways from a concentration of ~4x its IC50.
-
Include wells for each drug alone, and vehicle-only (DMSO) controls.
-
-
Cell Seeding: Seed cells into the 384-well plates at a pre-determined optimal density (e.g., 500-2000 cells/well) and allow them to adhere overnight. [15]4. Drug Addition: Using an automated dispenser or multichannel pipette, add the drugs according to the plate matrix design.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions. [15][16]6. Viability Measurement: Add CellTiter-Glo® reagent according to the manufacturer's protocol and read the luminescence on a plate reader. [16]7. Data Analysis & Synergy Calculation:
-
Normalize the data to the vehicle-only controls.
-
Use a synergy analysis software package (e.g., SynergyFinder R package, CompuSyn) to calculate the Combination Index (CI) based on the Chou-Talalay method. [15][17] Data Interpretation (Combination Index):
CI Value Interpretation < 1 Synergism = 1 Additive Effect > 1 Antagonism A CI < 1 indicates that the combined effect of the two drugs is greater than the sum of their individual effects. [6][17]
-
Protocol: Mechanistic Assays
Once synergy is confirmed, investigate the underlying mechanisms.
A. Western Blotting for Protein Expression:
-
Objective: To assess changes in key proteins involved in apoptosis, cell cycle, and DNA damage response.
-
Procedure:
-
Treat cells with THZ1, the chemotherapy agent, and the combination at synergistic concentrations (e.g., IC50 of each).
-
Lyse cells after 24-48 hours and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against targets such as Cleaved PARP, Cleaved Caspase-3 (apoptosis), p-H2AX (DNA damage), Cyclin E, p-CDK2 (cell cycle), and MCL-1.
-
Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
-
Expected Outcome: For a synergistic combination with a DNA-damaging agent, expect to see increased levels of p-H2AX and cleaved PARP compared to either single agent. [12] B. Flow Cytometry for Cell Cycle Analysis:
-
Objective: To determine the effect of the combination on cell cycle distribution.
-
Procedure:
-
Treat cells as described for Western blotting.
-
Harvest cells, fix in cold 70% ethanol, and store at -20°C.
-
Wash and resuspend cells in a propidium iodide (PI) staining solution containing RNase A.
-
Analyze DNA content using a flow cytometer.
-
-
Expected Outcome: THZ1 is known to induce cell cycle arrest. [4]The combination may show a more profound arrest at a specific phase (e.g., G2/M for DNA damaging agents) compared to single agents.
Section 4: Protocols for In Vivo Combination Studies
In vivo studies are essential to validate in vitro findings in a more complex biological system. [18][19]Cell line-derived xenograft (CDX) models are a standard and reproducible starting point. [20]
Protocol: Xenograft Model Efficacy Study
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or Athymic Nude).
-
Cancer cell line that showed in vitro synergy.
-
THZ1 Dihydrochloride.
-
Chemotherapy agent.
-
Appropriate vehicle solutions for drug formulation.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells in Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (typically 8-10 mice per group).
-
Group 1: Vehicle Control
-
Group 2: THZ1 alone
-
Group 3: Chemotherapy agent alone
-
Group 4: THZ1 + Chemotherapy agent
-
-
Drug Administration:
-
Administer drugs according to a pre-defined schedule. Published studies have used THZ1 at 10 mg/kg, administered intraperitoneally (i.p.) or intravenously (i.v.). [3][8][11]The chemotherapy dose and schedule should be based on established protocols.
-
Crucial Note: THZ1 has been shown to be well-tolerated in mice at effective doses, with no significant body weight loss observed. [3][8]Monitor animal health and body weight regularly throughout the study.
-
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Length x Width²)/2).
-
Study Endpoint: The study can be terminated when tumors in the control group reach a pre-determined maximum size, or after a fixed duration.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. At the end of the study, excise tumors, weigh them, and perform statistical analysis (e.g., ANOVA) to compare treatment groups.
Data Interpretation:
-
Synergy: A statistically significant reduction in tumor growth in the combination group compared to the single-agent groups indicates an enhanced therapeutic effect.
-
Toxicity: Monitor body weight, clinical signs, and animal behavior. A lack of significant weight loss in the combination group compared to controls suggests the regimen is well-tolerated. [3] Table: Example In Vivo Study Parameters
Parameter Description Example Value Animal Model Strain of immunocompromised mice Athymic Nude (nu/nu) Cell Line Cancer cell line used for xenograft KOPTK1 (T-ALL) [8] Tumor Implantation Site and method Subcutaneous, flank THZ1 Dose & Route Dosage, route, and schedule 10 mg/kg, i.p., twice daily [8] Chemotherapy Drug, dose, route, and schedule Gemcitabine (50 mg/kg, i.p., q4d) [12] Primary Endpoint Main measure of efficacy Tumor Growth Inhibition (TGI) | Secondary Endpoint | Other measures | Body weight, survival |
Section 5: Data Interpretation and Troubleshooting
-
In Vitro Pitfalls: Ensure accurate IC50 determination before starting combination studies. Poor drug solubility can also be an issue; THZ1 is soluble in DMSO but not aqueous solutions. [1]* In Vivo Considerations: The pharmacokinetics of THZ1 and the chemotherapy agent may differ. Staggered dosing schedules may be required to maximize synergy and minimize overlapping toxicities. While CDX models are valuable, patient-derived xenograft (PDX) models can offer higher translational relevance by better recapitulating tumor heterogeneity. [18][21]* Translational Relevance: While in vitro and in vivo preclinical models are powerful, the extrapolation of synergy from these systems to clinical settings must be done with caution. [6]
Conclusion
The combination of the targeted CDK7 inhibitor THZ1 with standard chemotherapy presents a compelling therapeutic strategy. By disrupting the transcriptional machinery that cancer cells rely on for survival and adaptation, THZ1 has the potential to significantly enhance the efficacy of conventional cytotoxic agents. The protocols and frameworks outlined in this guide provide a systematic approach to rigorously evaluate these combinations, from initial in vitro synergy screens to in vivo efficacy studies. A thorough, mechanistically-driven investigation is paramount to identifying the most promising combinations and patient populations, ultimately paving the way for future clinical translation.
References
-
Kwiatkowski, N., et al. (2014). Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. Nature, 511(7511), 616–620. [Link]
-
Wang, Y., et al. (2021). CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism. Frontiers in Oncology, 11, 642572. [Link]
-
Inna, S., et al. (2019). THZ1 targeting CDK7 suppresses STAT transcriptional activity and sensitizes T-cell lymphomas to BCL2 inhibitors. Nature Communications, 10(1), 3486. [Link]
-
Xue, Y., et al. (2020). Combination therapy with the CDK7 inhibitor and the tyrosine kinase inhibitor exerts synergistic anticancer effects against MYCN-amplified neuroblastoma. International Journal of Cancer, 147(8), 2184-2197. [Link]
-
Wang, Y., & Zhang, T. (2019). Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy. Cancer Letters, 458, 63-72. [Link]
-
Chipumuro, E., et al. (2014). The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo. Clinical Cancer Research, 20(23), 6209-6218. [Link]
-
Lu, H., et al. (2022). CDK7 inhibition augments response to multidrug chemotherapy in pancreatic cancer. Journal of Experimental & Clinical Cancer Research, 41(1), 258. [Link]
-
Ianevski, A., et al. (2017). Methods for High-throughput Drug Combination Screening and Synergy Scoring. bioRxiv. [Link]
-
Jiang, Y., et al. (2020). CDK7 inhibitor THZ1 enhances anti-PD-1 therapy efficacy via the p38α/MYC/PD-L1 signaling in non-small cell lung cancer. Translational Lung Cancer Research, 9(4), 1373–1388. [Link]
-
Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440-446. [Link]
-
Dobrolecki, L. E., et al. (2016). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Methods in Molecular Biology, 1459, 25-38. [Link]
-
Chou, T. C. (2010). Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. Cancer Research, 70(2), 440-446. [Link]
-
Eurofins Discovery. (2023). In Vivo Oncology Models for Drug Discovery. Eurofins Discovery Services. [Link]
-
Li, B., et al. (2020). Gene expression profile of THZ1-treated nasopharyngeal carcinoma cell lines indicates its involvement in the inhibition of the cell cycle. Translational Cancer Research, 9(1), 183-195. [Link]
-
European Patent Office. (2023). COMBINATION THERAPY FOR CANCER COMPRISING A CDC7 INHIBITOR AND A CDK8 INIHIBITOR OR A CCNC INHIBITOR. European Publication Server. [Link]
-
Wang, Y., et al. (2021). CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism. Frontiers in Oncology, 11. [Link]
-
Oncolines B.V. (2024). SynergyFinder™ Drug Combination Studies. Oncolines Services. [Link]
-
Francavilla, C., et al. (2017). CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition. Clinical Cancer Research, 23(1), 204-215. [Link]
-
Patel, H., et al. (2020). CDK7 inhibitors as anticancer drugs. British Journal of Cancer, 123(2), 181-192. [Link]
-
ResearchGate. (n.d.). Drug combination assay protocol. ResearchGate Figure. [Link]
-
Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. [Link]
-
Ianevski, A., et al. (2016). Methods for High-Throughput Drug Combination Screening and Synergy Scoring. bioRxiv. [Link]
-
Toledo, C. M., & Wahl, G. M. (2018). Development of Chemotherapy with Cell-Cycle Inhibitors for Adult and Pediatric Cancer Therapy. Molecular Cancer Therapeutics, 17(1), 3-15. [Link]
-
Zhang, T., et al. (2021). Response and resistance to CDK12 inhibition in aggressive B-cell lymphomas. Haematologica, 106(6), 1663-1675. [Link]
-
Dong, X., et al. (2016). Patient-derived xenograft models for oncology drug discovery. Journal of Hematology & Oncology, 9, 1-9. [Link]
-
Chou, T. C. (2010). Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. Cancer Research, 70(2), 440-446. [Link]
-
Ichor Life Sciences. Xenograft Models. Ichor Life Sciences Services. [Link]
-
Calarco, A., et al. (2024). Drug Combination in Polymeric Nanocarriers for Chemotherapy of Cancer: Preclinical Outcomes in the Last Ten Years. Pharmaceutics, 16(2), 241. [Link]
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- 5. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]
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Troubleshooting & Optimization
THZ1 Dihydrochloride Technical Support Center: A Guide to Overcoming Solubility Challenges
Welcome to the technical support center for THZ1 dihydrochloride. As a potent and selective covalent inhibitor of cyclin-dependent kinase 7 (CDK7), THZ1 is a critical tool in cancer research and drug development.[1][2] However, its physicochemical properties, particularly its limited aqueous solubility, can present significant challenges during experimental setup, especially for in vivo studies requiring saline-based formulations.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common solubility issues. Moving beyond simple protocols, we will explore the chemical principles behind these methods to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my THZ1 dihydrochloride not dissolving in normal saline?
A1: The Challenge of Aqueous Incompatibility
Directly dissolving THZ1 dihydrochloride in normal saline (0.9% NaCl) is often unsuccessful due to the compound's inherently low aqueous solubility.[3][4] While the dihydrochloride salt form is intended to improve water solubility compared to the free base, it is generally insufficient for achieving therapeutic concentrations in a simple saline solution.
The Underlying Chemistry:
-
Hydrophobic Parent Molecule: The core structure of THZ1 is large and hydrophobic, making it poorly soluble in polar solvents like water.
-
The Dihydrochloride Salt: The "dihydrochloride" indicates that two basic sites on the THZ1 molecule have been protonated and exist as hydrochloride salts. This increases polarity and is a standard pharmaceutical strategy to enhance aqueous solubility.[5] However, upon introduction to a neutral pH saline solution, the salt can begin to dissociate, and the compound may revert to its less soluble free base form, leading to precipitation.
-
Common Ion Effect: Saline contains chloride ions, which can influence the solubility equilibrium of a hydrochloride salt, although this is typically a minor effect compared to the compound's inherent hydrophobicity and pH-dependent solubility.
Essentially, while the salt form provides a starting advantage, the molecule's fundamental dislike for water means it will readily precipitate out of a simple aqueous solution, especially at the concentrations required for many experiments.
Q2: What is the recommended solvent for preparing a high-concentration stock solution of THZ1?
A2: DMSO is the Gold Standard
The consensus from manufacturers and research publications is that Dimethyl Sulfoxide (DMSO) is the most effective solvent for preparing concentrated stock solutions of THZ1 and its dihydrochloride salt.[6][7][8]
THZ1/THZ1 Dihydrochloride Solubility Data Summary
| Solvent/Vehicle | Reported Solubility | Source(s) |
| DMSO | ≥30.13 mg/mL | [3] |
| 25 mg/mL | [6][7] | |
| 100 mg/mL | [2][4] | |
| 250 mg/mL | [8] | |
| 6.39 mg/mL (10 mM) | [9] | |
| Ethanol | Insoluble | [3][4] |
| Water | Insoluble | [3][4] |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [7] |
| In Vivo Formulation | 2 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | [8] |
Note: The wide range in reported DMSO solubility may be due to differences in the specific salt form (free base vs. dihydrochloride), purity, crystal form, and the methods used to determine solubility (e.g., with or without heating/sonication).
Protocol: Preparing a Concentrated DMSO Stock Solution
-
Preparation: Bring the vial of THZ1 dihydrochloride powder and anhydrous (moisture-free) DMSO to room temperature. Moisture in DMSO can significantly reduce the solubility of many compounds.[4]
-
Calculation: Determine the volume of DMSO required to achieve your desired stock concentration (e.g., 10 mM, 50 mM).
-
Initial Dissolution: Add the calculated volume of DMSO to the vial of THZ1 dihydrochloride. Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
Aid Dissolution (If Necessary): If the compound does not fully dissolve, you can employ the following techniques:
-
Sonication: Place the vial in an ultrasonic bath for 5-10 minutes.[9] This uses high-frequency sound waves to break up particle aggregates and accelerate dissolution.
-
Gentle Warming: Warm the solution in a water bath at 37°C for 10-15 minutes.[3][10] Caution: Do not overheat, as this can degrade the compound.
-
-
Verification: Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 1 year) storage.[2][4][9]
Q3: How can I prepare a stable, injectable solution of THZ1 dihydrochloride in a saline-based vehicle?
A3: The Multi-Component Vehicle Approach
Since direct dissolution in saline is not feasible, a formulation using co-solvents and surfactants is required to keep the drug in solution for in vivo administration. This approach involves first dissolving the compound in DMSO and then carefully diluting it into a vehicle designed to maintain solubility and minimize toxicity.[11]
A widely cited formulation for similar compounds, and specifically noted for THZ1, is a combination of DMSO, PEG300, Tween 80, and saline.[8]
The Role of Each Component:
-
DMSO: The primary organic solvent that fully dissolves the compound. The goal is to use the smallest volume possible (typically ≤10% of the final volume) to avoid in vivo toxicity.
-
PEG300 (Polyethylene Glycol 300): A water-miscible co-solvent that helps to keep the drug from precipitating when the DMSO stock is diluted into the aqueous phase.
-
Tween 80 (Polysorbate 80): A non-ionic surfactant that forms micelles around the hydrophobic drug molecules. This action shields them from the aqueous environment, preventing aggregation and precipitation, thus creating a stable dispersion.
-
Saline: The isotonic aqueous base of the vehicle, ensuring physiological compatibility upon injection.
Diagram: In Vivo Formulation Workflow
Caption: Workflow for preparing an injectable THZ1 formulation.
Protocol: Preparing a 2 mg/mL Injectable THZ1 Dihydrochloride Solution
This protocol is adapted from a published formulation and is designed to create a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline .[8]
-
Prepare Stock: First, prepare a concentrated stock of THZ1 dihydrochloride in DMSO (e.g., 20 mg/mL). Ensure it is fully dissolved.
-
Prepare Vehicle Base: In a sterile conical tube, combine the PEG300 and Tween 80. For a 1 mL final volume, this would be 400 µL of PEG300 and 50 µL of Tween 80. Vortex to mix thoroughly.
-
Crucial Step - Dilution: Slowly add the DMSO stock solution to the PEG300/Tween 80 mixture while continuously vortexing . For a 1 mL final volume at 2 mg/mL, you would add 100 µL of your 20 mg/mL DMSO stock. The continuous mixing is critical to prevent the drug from precipitating as it encounters the less favorable solvent environment.
-
Final Dilution: Once the DMSO/PEG300/Tween 80 mixture is clear and homogenous, add the saline to reach the final volume. For a 1 mL final volume, add 450 µL of saline.
-
Final Mix & Use: Vortex the final solution thoroughly. It should appear clear. Prepare this formulation fresh on the day of use and do not store it, as its long-term stability is not guaranteed.
Q4: I followed the protocol, but my final solution is cloudy or has a precipitate. What went wrong?
A4: Troubleshooting Precipitation Issues
Precipitation is the most common failure mode. If you encounter this, systematically review your procedure.
Diagram: Troubleshooting Precipitation Logic
Caption: A logical flowchart for troubleshooting THZ1 precipitation.
Key Causality Checks:
-
Incomplete Initial Dissolution: If the initial DMSO stock is not fully dissolved, those solid particles will act as seeds for further precipitation during dilution.
-
Incorrect Order of Addition: Adding saline or water directly to the DMSO stock will cause a rapid change in solvent polarity, "shocking" the compound out of solution. The gradual introduction via co-solvents is essential.
-
Insufficient Mixing: Localized high concentrations of the drug will form if mixing is inadequate during the dilution of the DMSO stock, leading to immediate precipitation.
-
Exceeding the Solubility Limit: The 2 mg/mL concentration is a guideline.[8] Your specific lot of compound or reagents may have a slightly lower capacity. If all else fails, attempt to formulate at a lower concentration (e.g., 1.5 mg/mL or 1 mg/mL).
References
-
Zhang, T., et al. (2019). Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy. Journal of Hematology & Oncology. [Link]
-
ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. [Link]
-
MDPI. (2024). Simultaneous Improvement in Dissolution Behavior and Oral Bioavailability of Naproxen via Salt Formation. [Link]
Sources
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. tribioscience.com [tribioscience.com]
- 7. caymanchem.com [caymanchem.com]
- 8. THZ1 | CDK7 inhibitor | selective covalent CDK7 inhibitor | TargetMol [targetmol.com]
- 9. THZ1 2HCl | CDK | TargetMol [targetmol.com]
- 10. apexbt.com [apexbt.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: THZ1 Dihydrochloride Stability & Degradation Guide
Status: Operational Ticket ID: THZ1-STAB-001 Subject: Detecting Degradation and Ensuring Potency of THZ1 Dihydrochloride Assigned Specialist: Senior Application Scientist
Introduction: The Stability Paradox of Covalent Inhibitors
THZ1 Dihydrochloride is a potent, covalent inhibitor of CDK7.[1][2] Its efficacy relies on a specific acrylamide "warhead" that forms an irreversible covalent bond with the Cysteine 312 residue of CDK7.[3]
The Critical Insight: The very feature that makes THZ1 potent—its reactive acrylamide group—is also its "Achilles' heel." This electrophilic moiety is chemically reactive and prone to degradation via hydrolysis, polymerization, or non-specific adduct formation if mishandled.
This guide provides a tiered troubleshooting workflow to detect degradation before it ruins your experiments.
Visual Workflow: Degradation Detection Logic
The following diagram outlines the decision matrix for validating THZ1 integrity.
Figure 1: Tiered troubleshooting workflow for assessing THZ1 Dihydrochloride stability. The process moves from simple physical checks to complex biological validation.
Tier 1: Physical Inspection (The "Quick Check")
Objective: Identify gross degradation or solubility issues without consuming significant sample.
Troubleshooting Guide
| Symptom | Potential Cause | Remediation / Verification |
| Precipitation in Media | Hydrophobicity: THZ1 is insoluble in water. Adding high-concentration DMSO stock directly to media causes "crashing out." | Protocol: Dilute DMSO stock into media slowly with vortexing. Ensure final DMSO concentration is <0.1% to 0.5% but sufficient to keep THZ1 soluble. Use intermediate dilution steps if necessary. |
| "Empty" Vial | Lyophilized Film: Quantities <1 mg often form a thin, invisible film on the glass wall. | Protocol: Do not scrape. Add DMSO directly to the vial, cap, and vortex/sonicate for 1-2 minutes to recover the film. |
| Color Change (Yellow) | Oxidation: DMSO stocks can oxidize over time or if stored improperly (e.g., loose cap). | Action: Proceed immediately to Tier 2 (HPLC). Color change often indicates impurity formation >1-2%. |
Tier 2: Quantitative Analytical Verification (HPLC/LC-MS)
Objective: Quantify chemical purity and detect specific degradation of the acrylamide warhead.
Scientific Rationale: Degradation of THZ1 typically involves the hydrolysis of the acrylamide amide bond or oxidation of the indole moiety . These changes alter the retention time (RT) on a C18 column. A "Self-Validating" method must resolve the parent peak from early-eluting hydrolysis products.
Standardized HPLC Protocol
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic backbone) and 214 nm (amide bonds).
-
Temperature: 25°C.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5% | Equilibration |
| 2.0 | 5% | Injection |
| 15.0 | 95% | Linear Gradient |
| 20.0 | 95% | Wash |
| 20.1 | 5% | Re-equilibration |
Pass/Fail Criteria:
-
Main Peak: Single sharp peak at expected RT (approx. 10-12 min depending on system).
-
Impurity Threshold: Sum of secondary peaks must be < 5% of total area.
-
Warhead Check: If using LC-MS, confirm the parent mass (M+H) matches the theoretical mass (approx. 566.05 Da for free base).[2] A mass shift of +18 Da suggests hydrolysis (water addition).
Tier 3: Biological Validation (Functional Potency)
Objective: Confirm the molecule can still covalently bind CDK7 and kill sensitive cells. Chemical purity (Tier 2) does not always guarantee biological activity if the warhead geometry has isomerized (E/Z shift).
Scientific Rationale: THZ1 exhibits extreme potency (nanomolar IC50) in T-cell acute lymphoblastic leukemia (T-ALL) lines due to the addiction of these cells to CDK7-driven super-enhancers. A shift in IC50 is the most sensitive indicator of "warhead failure."
Protocol: Jurkat Cell Viability Assay
-
Cell Line: Jurkat cells (Clone E6-1, ATCC TIB-152).
-
Seeding: 5,000 cells/well in 96-well plates (RPMI-1640 + 10% FBS).
-
Treatment:
-
Prepare a 9-point serial dilution of THZ1 (1:3 dilution).
-
Range: Start at 1 µM down to ~0.1 nM.
-
Vehicle Control: DMSO matched to the highest concentration (0.1%).
-
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Readout: CellTiter-Glo® (ATP luminescence) or Resazurin (fluorescence).
Data Interpretation:
| Result (IC50) | Status | Action |
| < 100 nM | PASS | Compound is active and potent.[2] |
| 100 nM - 500 nM | WARNING | Partial degradation or pipetting error. Repeat. |
| > 500 nM | FAIL | Significant degradation. Discard stock. |
Frequently Asked Questions (FAQs)
Q: Can I store THZ1 in water or PBS? A: No. THZ1 is insoluble in water. It must be dissolved in DMSO (solubility >10 mM).[1][2] Aqueous solutions should be prepared immediately before use to prevent precipitation and hydrolysis.
Q: My DMSO stock froze during shipping. Is it ruined? A: Likely not. THZ1 is stable in solid form.[2][4] Allow the vial to reach room temperature naturally before opening to prevent condensation (water ingress), which will cause degradation.
Q: Why does the protocol specify "THZ1 Dihydrochloride" vs. "THZ1"? A: The dihydrochloride salt (2HCl) improves initial solubility and stability compared to the free base. However, once in solution (buffered media), the active species is the same. Ensure you account for the molecular weight difference (Free base: ~566.05 Da vs. 2HCl: ~638.97 Da) when calculating molarity.
Q: I see a "doublet" peak in my HPLC. What is this? A: This often indicates E/Z isomerization of the acrylamide double bond. While the trans (E) isomer is typically the active form designed to fit the CDK7 pocket, light exposure can drive isomerization to the inactive cis (Z) form. Store stocks in amber vials or wrapped in foil.
References
-
Kwiatkowski, N., et al. (2014).[2] Targeting transcription regulation in cancer with a covalent CDK7 inhibitor.[2] Nature, 511(7511), 616-620.[2]
-
MedChemExpress. (n.d.). THZ1 Hydrochloride Datasheet & Storage.[1][2][4][5] MedChemExpress.
-
Cayman Chemical. (n.d.). THZ1 Product Information. Cayman Chemical.
-
Selleck Chemicals. (n.d.). THZ1 2HCl Stability and Handling. SelleckChem.[4]
-
Baillie, T. A. (2016). Targeted Covalent Inhibitors for Drug Design: The Redox-Warhead Aspect. Angewandte Chemie International Edition. (Context on acrylamide warhead reactivity).
Sources
reducing off-target kinase inhibition of THZ1 dihydrochloride
A Guide to Mitigating Off-Target Kinase Inhibition for Researchers
Welcome to the technical support center for THZ1 dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for the effective use of THZ1, with a focus on understanding and mitigating its off-target kinase inhibition. As a potent and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), THZ1 is a valuable tool in cancer research. However, its utility can be compromised by off-target activities, primarily against CDK12 and CDK13.[1][2] This guide will equip you with the knowledge and experimental protocols to confidently dissect the on-target versus off-target effects of THZ1 in your studies.
Understanding THZ1: On-Target Potency and Off-Target Profile
THZ1 is a selective and potent covalent inhibitor of CDK7 with an IC50 of 3.2 nM.[3][4] It achieves its selectivity through a unique mechanism, forming a covalent bond with a cysteine residue (C312) located outside the canonical kinase domain of CDK7.[3] This covalent modification leads to the irreversible inhibition of CDK7's kinase activity, which plays a crucial role in regulating transcription and the cell cycle.[3][4]
However, the warhead of THZ1 is not exclusively reactive with CDK7. It also exhibits potent, covalent inhibition of the closely related kinases CDK12 and CDK13.[1][2] This polypharmacology is a critical consideration in experimental design, as the inhibition of CDK12 and CDK13 can lead to phenotypes that may be mistakenly attributed solely to CDK7 inhibition.[1][2]
To address this, a more selective covalent CDK7 inhibitor, YKL-5-124 , was developed.[1][2] YKL-5-124 demonstrates significantly greater selectivity for CDK7 over CDK12 and CDK13, making it an invaluable tool for deconvoluting the specific effects of CDK7 inhibition.[1]
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory potency (IC50) of THZ1 and YKL-5-124 against key on- and off-target kinases. This data underscores the improved selectivity of YKL-5-124 and its utility as a control compound.
| Kinase | THZ1 IC50 (nM) | YKL-5-124 IC50 (nM) | Selectivity of YKL-5-124 (Fold Improvement over THZ1) |
| CDK7 | 3.2[3][4] | 9.7 (complexed with Mat1/CycH)[1], 53.5[1] | - |
| CDK12 | Equipotent to CDK7[1] | No inhibition at tested concentrations[1] | >100 |
| CDK13 | Equipotent to CDK7[1] | No inhibition at tested concentrations[1] | >100 |
| CDK2 | - | 1300[1][5] | - |
| CDK9 | - | 3020[1][5] | - |
Troubleshooting Guide: A-Q&A Approach
This section addresses common challenges and questions that arise during experiments with THZ1, providing actionable solutions and experimental workflows.
Scenario 1: Unexpected or Ambiguous Phenotypes
Question: "I'm observing a strong cytotoxic effect in my cancer cell line with THZ1, but I'm unsure if this is solely due to CDK7 inhibition. How can I confirm the on-target effect and rule out contributions from off-target kinases?"
Answer: This is a critical question when working with covalent inhibitors that have known off-targets. The cytotoxicity of THZ1 can be a result of its combined action on CDK7, CDK12, and CDK13.[1][2] To dissect these effects, a multi-pronged approach is recommended:
-
Use a More Selective Inhibitor as a Control: The most direct way to differentiate between on- and off-target effects is to compare the phenotype induced by THZ1 with that of a more selective CDK7 inhibitor. YKL-5-124 is the ideal control in this case.[1][2] If the phenotype (e.g., cell cycle arrest, apoptosis) is replicated with YKL-5-124, it strongly suggests the effect is mediated by CDK7. Conversely, if THZ1 elicits a stronger or different phenotype than YKL-5-124, the difference is likely attributable to the inhibition of CDK12/13.
-
Perform a Rescue Experiment with a Resistant Mutant: A gold-standard method to confirm on-target activity is to use a cell line expressing a mutant form of the target that is resistant to the inhibitor. For THZ1 and YKL-5-124, this would be a CDK7-C312S mutant . The C312S mutation prevents the covalent modification by the inhibitor.[1] If the wild-type cells show the phenotype and the CDK7-C312S mutant cells are resistant, this provides strong evidence for on-target engagement of CDK7.
-
Phenotypic Comparison: THZ1 often induces cytotoxicity, whereas the more selective YKL-5-124 tends to be cytostatic, causing cell cycle arrest at the G1/S transition.[1] If you observe significant cell death with THZ1 but primarily a growth arrest with YKL-5-124, it points towards the off-target effects of THZ1 contributing to the cytotoxicity.
Scenario 2: Differentiating Downstream Signaling Effects
Question: "THZ1 treatment in my experiments leads to a global downregulation of transcription. Is this a direct consequence of CDK7 inhibition, or could off-target effects on CDK12/13 be responsible?"
Answer: This is an excellent question, as both CDK7 and CDK12/13 are involved in regulating transcription.
-
CDK7 is a component of the transcription factor TFIIH and phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is essential for transcription initiation and promoter clearance.[3][4]
-
CDK12 and CDK13 are also involved in Pol II CTD phosphorylation and are particularly important for transcriptional elongation and the expression of genes involved in the DNA damage response.[1]
To distinguish between these effects, you can employ the following strategies:
-
Comparative Analysis with YKL-5-124: As in the previous scenario, comparing the effects of THZ1 and YKL-5-124 is key. Treatment with the highly selective YKL-5-124 may result in a less pronounced effect on global Pol II CTD phosphorylation compared to THZ1.[1][2] If THZ1 causes a more dramatic reduction in Pol II phosphorylation, it suggests a combined effect of inhibiting CDK7, CDK12, and CDK13.
-
Specific Downstream Marker Analysis: Examine the expression of genes known to be specifically regulated by CDK12/13, such as those involved in the DNA damage response (e.g., BRCA1, FANCI). If THZ1 treatment leads to a significant downregulation of these genes while YKL-5-124 has a lesser effect, it points to the off-target activity of THZ1 on CDK12/13.
Experimental Protocols for Off-Target Validation
To provide you with the tools to implement the troubleshooting advice, here are detailed protocols for key validation experiments.
Protocol 1: Kinase Selectivity Profiling
To obtain a broad view of THZ1's off-target landscape, a kinase profiling service is highly recommended. These services typically use radiometric or fluorescence-based assays to quantify the inhibitory activity of a compound against a large panel of kinases.
Workflow for Using a Commercial Kinase Profiling Service:
-
Compound Preparation:
-
Prepare a high-concentration stock solution of THZ1 dihydrochloride (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved. Gentle warming (37°C) and sonication can aid dissolution.[6]
-
Provide the exact concentration and solvent information to the service provider.
-
-
Service Selection:
-
Data Interpretation:
-
The service will provide data as "% inhibition" at a single concentration or as IC50 values for a dose-response curve.
-
Pay close attention to any kinases that show significant inhibition (e.g., >50% at 1 µM).
-
Compare these off-targets to the known biology of your experimental system to assess their potential contribution to the observed phenotype.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.[9][10]
Step-by-Step CETSA Protocol:
-
Cell Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Treat the cells with THZ1 (or YKL-5-124 as a control) at the desired concentration for the appropriate duration (e.g., 1-2 hours). Include a vehicle control (DMSO).
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.[9]
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[9]
-
-
Separation and Detection:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble, non-denatured proteins.
-
Analyze the amount of the target protein (e.g., CDK7) in the supernatant by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein as a function of temperature for both the vehicle- and inhibitor-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Protocol 3: Kinobeads Competition Binding Assay
This chemical proteomics approach allows for the unbiased identification of kinase targets in a cellular lysate.[11][12] It involves the use of broad-spectrum kinase inhibitors immobilized on beads ("kinobeads") to capture a significant portion of the cellular kinome.
General Workflow for Kinobeads Assay:
-
Lysate Preparation:
-
Prepare a native cell lysate from your cells of interest.
-
-
Competition:
-
Incubate the lysate with different concentrations of THZ1 (or a vehicle control).
-
Add the kinobeads to the lysate and allow them to bind to the kinases that are not occupied by THZ1.
-
-
Pulldown and Analysis:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound kinases from the beads.
-
Identify and quantify the eluted proteins using mass spectrometry.
-
-
Data Interpretation:
-
A decrease in the amount of a specific kinase pulled down by the kinobeads in the presence of THZ1 indicates that THZ1 is binding to that kinase in the lysate. This allows for the identification of both on- and off-targets.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare and store THZ1 dihydrochloride?
-
Dissolving: THZ1 dihydrochloride is soluble in DMSO at concentrations of >10 mM.[6] To prepare a stock solution, it is recommended to warm the vial at 37°C for 10 minutes and/or use an ultrasonic bath to ensure complete dissolution.[6]
-
Storage: For long-term storage, the lyophilized powder should be stored at -20°C.[13] Stock solutions in DMSO can be stored at -20°C for several months or at -80°C for up to two years.[6][14] Avoid repeated freeze-thaw cycles by preparing aliquots.
Q2: I'm concerned about the covalent nature of THZ1. How does this affect my experiments?
The covalent and irreversible binding of THZ1 to its targets means that its effects can be long-lasting, even after the compound is removed from the culture medium. This is an important consideration for washout experiments. The covalent nature also makes it critical to confirm on-target engagement, as off-target covalent binding can lead to persistent and confounding effects.[15]
Q3: Are there any other known off-targets of THZ1 besides CDK12 and CDK13?
While CDK12 and CDK13 are the most well-characterized off-targets, it is possible that THZ1 interacts with other kinases, especially those with a suitably positioned cysteine residue. The best way to identify potential novel off-targets in your specific experimental system is to perform a broad kinase screen or a kinobeads-based proteomic analysis.
Q4: Can I use a non-covalent CDK7 inhibitor as a control instead of YKL-5-124?
While a non-covalent CDK7 inhibitor could be a useful tool, YKL-5-124 is the preferred control for dissecting the off-target effects of THZ1. This is because YKL-5-124 shares a similar covalent mechanism of action and targets the same cysteine residue on CDK7, making it a more direct comparison to THZ1.[1]
Visualizing the Concepts
Signaling Pathway
Caption: On- and off-target pathways of THZ1 and YKL-5-124.
Experimental Workflow
Caption: Workflow for validating THZ1's on-target effects.
References
-
Olson, C. M., et al. (2019). Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype. Cell Chemical Biology, 26(8), 1103-1115.e9. [Link]
-
Li, Y., et al. (2021). CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism. Frontiers in Oncology, 11, 637881. [Link]
-
Kwiatkowski, N., et al. (2019). Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype. PubMed. Retrieved February 4, 2026, from [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved February 4, 2026, from [Link]
-
Zhang, T. (2021). Exploring the effects of CDK7 inhibition by YKL-5-124 on the molecular mechanisms and the ways it triggers cytokines production. Journal of Student Research. [Link]
-
Watson, E. R., et al. (2020). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Molecular Biosciences, 7, 62. [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved February 4, 2026, from [Link]
-
BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved February 4, 2026, from [Link]
-
Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved February 4, 2026, from [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1471, 169-83. [Link]
-
Ventura, A. C., & Kholodenko, B. N. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 8, 8. [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical journal, 408(3), 297–315. [Link]
-
Klaeger, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Science, 382(6669), eadf5369. [Link]
-
Patel, H., et al. (2018). THZ1 IC50 data in breast cancer cell line panel after 2 days and 7 days of treatment with increasing concentrations of THZ1. ResearchGate. [Link]
-
CAS. (2023, October 17). The rise of covalent inhibitors in strategic therapeutic design. Retrieved February 4, 2026, from [Link]
-
Bantscheff, M., et al. (2011). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Methods in Molecular Biology, 753, 109–129. [Link]
-
Adriaenssens, E., et al. (2023). In vitro kinase assay. protocols.io. [Link]
-
Bio-protocol. (n.d.). Cellular Thermal Shift Assay (CETSA). Retrieved February 4, 2026, from [Link]
-
Johnson, L. N., & Lewis, J. A. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry. [Link]
-
UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved February 4, 2026, from [Link]
-
Versele, M., & Lammens, T. (2014). Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. ResearchGate. [Link]
-
Gajduskova, P., et al. (2022). Synthesis and Structure–Activity Relationships of Cyclin-Dependent Kinase 11 Inhibitors Based on a Diaminothiazole Scaffold. Journal of Medicinal Chemistry, 65(10), 7355–7371. [Link]
-
News-Medical. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved February 4, 2026, from [Link]
-
Wodicka, L. M., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2739–2748. [https://pubs.acs.org/doi/10.1021/cb5006 unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors]([Link] unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors)
-
Janssen Research & Development. (2017, January 12). The Interplay of Kinase Broad Profiling and Phenotypic Screening [Video]. YouTube. [Link]
-
Düster, R. S. (2021). Biochemical characterization of the human Cyclin-dependent kinases Cdk7 and Cdk10. [Doctoral dissertation, University of Bonn]. bonndoc. [Link]
-
Duncan, J. S., et al. (2012). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology, 8(11), 913–919. [Link]
-
Royal Society of Chemistry. (2018). Covalent Inhibition of Kinases. In Kinase Inhibitors (pp. 85-119). [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141–161. [Link]
-
NIBSC. (n.d.). Peptide Storage. Retrieved February 4, 2026, from [Link]
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Al-Obeidi, F. A., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2355502. [Link]
Sources
- 1. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. apexbt.com [apexbt.com]
- 4. THZ1 | CDK | TargetMol [targetmol.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 15. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
Validation & Comparative
THZ1 vs. THZ2: Selectivity Profile, Pharmacokinetics, and Experimental Application
Executive Summary
THZ1 and THZ2 are covalent inhibitors of Cyclin-Dependent Kinase 7 (CDK7), a master regulator of transcription and cell cycle progression. While they share a core mechanism of action, they differ critically in their physicochemical properties and suitability for in vivo models.
-
THZ1 is the prototype compound: Extremely potent but metabolically unstable (short half-life), making it ideal for in vitro mechanistic studies.
-
THZ2 is the "second-generation" analog: Modified to improve solubility and extend plasma half-life (~5-fold), making it the superior choice for in vivo xenograft studies, particularly in Triple-Negative Breast Cancer (TNBC) models.
This guide details their selectivity profiles, structural differences, and provides validated protocols for their experimental use.
Mechanistic Foundation: Covalent Targeting
Both compounds function by forming an irreversible covalent bond with a unique cysteine residue located outside the canonical kinase domain of CDK7. This "remote" cysteine targeting provides a high degree of selectivity over other kinases that lack this specific residue.[1]
-
Primary Target: CDK7 (via Cys312).
-
Mechanism: The inhibitor's acrylamide "warhead" undergoes a Michael addition reaction with the sulfhydryl group of Cys312.
-
Structural Difference:
-
THZ1: Contains a para-acrylamide moiety.
-
THZ2: Contains a meta-acrylamide moiety. This slight structural shift reduces metabolic clearance and improves pharmacokinetic stability without sacrificing target engagement.
-
Diagram 1: Mechanism of Action & Structural Logic
Caption: Covalent engagement of CDK7 Cys312 by the acrylamide warhead of THZ1/2 leads to irreversible inhibition and loss of RNA Polymerase II CTD phosphorylation.
Comparative Selectivity Profile
While both compounds are highly selective for CDK7 at low nanomolar concentrations, they exhibit "polypharmacology" at higher doses, affecting the closely related kinases CDK12 and CDK13.
Table 1: Physicochemical and Selectivity Comparison
| Feature | THZ1 (Prototype) | THZ2 (Optimized Analog) | Experimental Implication |
| CDK7 Binding IC50 | ~3.2 nM | ~13.9 nM | THZ1 is slightly more potent biochemically; use lower doses for pure in vitro assays. |
| Cellular IC50 (Jurkat) | ~50 nM | ~50–60 nM | Comparable cellular potency despite biochemical difference. |
| Off-Targets | CDK12, CDK13 | CDK12, CDK13 | Both inhibit CDK12/13 at >100–200 nM. High doses mimic "pan-transcriptional CDK" inhibition. |
| Plasma Half-life ( | ~45 min (Mouse) | ~230 min (Mouse) | Critical: THZ1 clears too fast for sustained in vivo inhibition in solid tumors. |
| Solubility | Low | Improved | THZ2 is easier to formulate for animal dosing. |
| Warhead Position | Para-acrylamide | Meta-acrylamide | The meta position reduces metabolic degradation rates. |
The "Selectivity Window"
Researchers must carefully titrate these compounds.
-
< 100 nM: Predominantly CDK7 inhibition. Effects are seen on Pol II Ser5 and Ser7 phosphorylation (initiation/pausing).
-
> 200 nM: Dual inhibition of CDK7 + CDK12/13. Effects begin to appear on Pol II Ser2 phosphorylation (elongation), normally a target of CDK12/13 and CDK9.
Experimental Protocols for Validation
To validate on-target efficacy, you must measure the phosphorylation state of the RNA Polymerase II C-terminal Domain (CTD). CDK7 specifically phosphorylates Serine 5 (Ser5) and Serine 7 (Ser7).
Protocol A: Western Blot Validation (In Vitro)
Objective: Confirm CDK7 inhibition and distinguish it from broad CDK inhibition.
Reagents:
-
Antibody anti-Pol II Ser5-P (Clone 3E8 or equivalent).
-
Antibody anti-Pol II Ser7-P (Clone 4E12).
-
Antibody anti-Pol II Ser2-P (Clone 3E10) – Negative Control for Selectivity.
-
Total Pol II Antibody (Clone 8WG16).
Workflow:
-
Seeding: Seed cells (e.g., Jurkat, MDA-MB-231) at 70% confluency.
-
Treatment:
-
Low Dose (CDK7 Selective): Treat with 100 nM THZ1 or THZ2 for 4 hours.
-
High Dose (Pan-CDK): Treat with 500 nM for 4 hours.
-
Control: DMSO (Vehicle).
-
-
Lysis: Lyse in RIPA buffer supplemented with Phosphatase Inhibitors (Sodium Orthovanadate + NaF) and Protease Inhibitors. Note: Phosphatase inhibition is critical as the CTD is highly labile.
-
Blotting: Run on a 4-12% Bis-Tris gel (Pol II is ~220 kDa; ensure good separation at high MW).
-
Analysis:
-
Success: 100 nM treatment should cause a profound loss of Ser5-P and Ser7-P signals while largely sparing Ser2-P .
-
Loss of Selectivity: If Ser2-P is also wiped out at 100 nM, verify compound concentration or cell line sensitivity.
-
Protocol B: In Vivo Efficacy (THZ2 Specific)
Objective: Tumor growth inhibition in xenograft models (e.g., TNBC).
-
Formulation: Dissolve THZ2 in 10% DMSO / 90% D5W (5% Dextrose in Water) or a specialized vehicle (e.g., Captisol) if higher solubility is required.
-
Dosing: 10 mg/kg, twice daily (BID), Intraperitoneal (IP).
-
Note: THZ1 requires significantly higher/more frequent dosing to achieve similar exposure due to rapid clearance, often leading to toxicity before efficacy in solid tumors.
-
Decision Matrix: Which to Use?
Diagram 2: Experimental Workflow Selection
Caption: Decision tree for selecting between THZ1 and THZ2 based on experimental context. THZ2 is mandatory for robust in vivo data.
References
-
Kwiatkowski, N., et al. (2014). Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. Nature, 511(7511), 616–620. Link
- Source of THZ1 discovery, mechanism of action (Cys312), and initial selectivity profiling.
-
Wang, Y., et al. (2015). CDK7-dependent transcriptional addiction in triple-negative breast cancer. Cell, 163(1), 174–186. Link
- Source of THZ2 development, PK improvement data (para- vs meta-acrylamide), and in vivo TNBC efficacy.
-
Zhang, T., et al. (2016).[2] Covalent targeting of remote cysteine residues to develop CDK12 and CDK13 inhibitors.[3] Nature Chemical Biology, 12, 876–884. Link
- Describes THZ531 and clarifies the off-target activity of THZ1/2 against CDK12/13.
-
Nilson, K. A., et al. (2015). THZ1 Reveals Roles for Cdk7 in Co-transcriptional Capping and Pausing. Molecular Cell, 59(4), 576–587. Link
- Validation of Pol II CTD phosphorylation changes (Ser5/7 vs Ser2) upon CDK7 inhibition.
Sources
Technical Guide: Comparative Analysis of CDK7 Inhibitors THZ1 and YKL-5-124
[1]
Executive Summary: The Potency vs. Selectivity Trade-off[1][2]
In the investigation of Cyclin-Dependent Kinase 7 (CDK7), the choice between THZ1 and YKL-5-124 is not merely about potency; it is a choice between phenotypic destruction and mechanistic precision .
-
THZ1 is a "first-generation" covalent inhibitor.[1] It acts as a transcriptional sledgehammer, inducing rapid apoptosis by simultaneously inhibiting CDK7, CDK12, and CDK13. It is the tool of choice when the goal is maximal transcriptional suppression and cytotoxicity.
-
YKL-5-124 is a "second-generation" chemical probe. It is highly selective for CDK7, sparing CDK12/13.[2][3][4] It reveals that CDK7 inhibition alone is cytostatic (G1 arrest), not cytotoxic. It is the mandatory tool for dissecting specific CDK7 functions without the confounding variables of transcriptional collapse.
Part 1: Chemical Biology & Mechanism of Action
Both compounds utilize a covalent mechanism to achieve irreversible inhibition, targeting a unique cysteine residue located outside the canonical ATP-binding pocket.
Structural Engagement
-
Target Residue: Cysteine 312 (Cys312) of CDK7.[2]
-
Binding Mode: The acrylamide "warhead" on both molecules forms a covalent bond with Cys312. This residue is rare among kinases, providing the structural basis for their specificity over the broad kinome.
-
Kinetic Profile: Surprisingly, YKL-5-124 exhibits superior binding kinetics (
) compared to THZ1, modifying CDK7 approximately 11-fold faster, despite THZ1 often displaying lower IC50 values in viability assays (an artifact of THZ1's off-target toxicity).
The Selectivity Divergence
The defining difference lies in the "off-targets." THZ1 possesses a scaffold that permits binding to the structurally related kinases CDK12 and CDK13 .[5] YKL-5-124 was chemically optimized to sterically exclude these interactions.
Figure 1: Selectivity profile and phenotypic consequences.[6] THZ1's toxicity stems from combined CDK7/12/13 inhibition, whereas YKL-5-124 isolates the CDK7-specific G1 arrest phenotype.[2][3]
Part 2: Functional Consequences[1]
Transcriptional Output (RNAPII Phosphorylation)
This is the most critical distinction for experimental design.
-
THZ1 Treatment: Causes a global collapse of RNA Polymerase II (RNAPII) C-terminal domain (CTD) phosphorylation. You will see loss of Ser5 (Initiation), Ser7 , and Ser2 (Elongation). The loss of Ser2 is largely driven by the off-target inhibition of CDK12/13.
-
YKL-5-124 Treatment: Remarkably, selective CDK7 inhibition does not cause global loss of RNAPII CTD phosphorylation.[2][3][4][7] The cell compensates for the loss of CDK7 kinase activity on the CTD, likely via CDK9 or other transcriptional CDKs.
Cell Cycle Regulation (CAK Activity)
CDK7 acts as the CDK-Activating Kinase (CAK), phosphorylating the T-loops of CDK1, CDK2, CDK4, and CDK6.[2]
-
Both Inhibitors: Successfully block the CAK activity.
-
Result: Loss of phosphorylation on CDK1 (Thr161) and CDK2 (Thr160), leading to cell cycle arrest at the G1/S transition.
Part 3: Experimental Protocols for Validation
To confirm which inhibitor you are working with or to validate mechanism, use the following self-validating workflows.
Protocol A: The "Selectivity Check" Western Blot
Objective: Distinguish between selective CDK7 inhibition (YKL) and polypharmacology (THZ1).
Reagents:
-
Antibodies: RNAPII p-Ser2, RNAPII p-Ser5, p-CDK1 (Thr161), Total CDK1, GAPDH.
-
Lysis Buffer: RIPA + Phosphatase Inhibitors (Na3VO4, NaF) are critical.
Workflow:
-
Seed Cells: Plating density 70% confluency (e.g., HAP1 or Jurkat cells).
-
Treatment:
-
Condition 1: DMSO Control
-
Condition 2: THZ1 (100 nM) for 4 hours.
-
Condition 3: YKL-5-124 (100 nM) for 4 hours.
-
Note: 4 hours is sufficient for kinase inhibition without inducing secondary apoptotic proteolysis.
-
-
Lysate Prep & Western Blot.
Interpretation (Self-Validating Logic):
-
If p-CDK1 (Thr161) decreases: The drug is hitting CDK7 (CAK activity). Both drugs should do this.
-
If RNAPII p-Ser2/Ser5 stays stable: The drug is YKL-5-124 (Selective).
-
If RNAPII p-Ser2/Ser5 vanishes: The drug is THZ1 (Non-selective CDK7/12/13 hit).
Protocol B: Washout Assay (Covalent Bonding Check)
Objective: Verify irreversible target engagement.[2]
-
Treat cells with 100 nM inhibitor for 2 hours.
-
Washout: Remove media, wash 3x with warm PBS, add fresh drug-free media.
-
Incubate for 2, 6, and 12 hours post-washout.
-
Readout: Western blot for p-CDK1 (Thr161).[8]
-
Result: Signal should not recover rapidly (unlike reversible inhibitors), confirming the covalent bond at Cys312.
Part 4: Decision Logic & Data Summary
Use the decision tree below to select the correct reagent for your study.
Figure 2: Experimental decision matrix. Researchers must avoid attributing THZ1 phenotypes solely to CDK7 due to its promiscuity.
Quantitative Comparison Table
| Feature | THZ1 (First Gen) | YKL-5-124 (Second Gen) |
| Primary Target | CDK7 (Covalent Cys312) | CDK7 (Covalent Cys312) |
| Off-Targets | CDK12, CDK13 (Equipotent) | None (at relevant doses) |
| IC50 (CDK7) | ~3.2 nM | ~9.7 - 53.5 nM |
| Selectivity (CDK7 vs 12/13) | Poor (< 10-fold) | Excellent (> 100-fold) |
| Cellular Phenotype | Rapid Apoptosis (Cytotoxic) | G1 Arrest (Cytostatic) |
| Effect on Pol II CTD | Loss of Ser2, Ser5, Ser7 | Negligible change |
| Effect on CAK (CDK1/2) | Loss of T-loop Phosphorylation | Loss of T-loop Phosphorylation |
| Therapeutic Window | Narrow (High toxicity) | Improved (Well tolerated in mice) |
References
-
Kwiatkowski, N., et al. (2014). Targeting transcription regulation in cancer with a covalent CDK7 inhibitor.[5] Nature, 511(7511), 616–620.
- Seminal paper describing the discovery of THZ1.
-
Olson, C. M., et al. (2019). Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype.[3] Cell Chemical Biology, 26(6), 792–803.
- Seminal paper describing YKL-5-124 and distinguishing the cytost
-
Zhang, T., et al. (2016). Covalent targeting of remote cysteine residues to develop CDK12 and CDK13 inhibitors. Nature Chemical Biology, 12, 876–884.
- Elucidates the structural basis of THZ1's off-target activity on CDK12/13.
-
Chipumuro, E., et al. (2014). CDK7 inhibition suppresses super-enhancer-linked oncogenic transcription in MYCN-driven neuroblastoma. Cell, 159(5), 1126-1139.
- Demonstrates the "Transcriptional Addiction" hypothesis using THZ1.
Sources
- 1. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5′ and 3′ ends of genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of THZ1 Dihydrochloride and Dinaciclib in Oncology Research
A Senior Application Scientist's Guide to Potency, Selectivity, and Mechanistic Differences
In the rapidly evolving landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a cornerstone of precision medicine. Their ability to target the fundamental machinery of cell cycle progression and transcription has led to significant clinical breakthroughs. Among the myriad of CDK inhibitors under investigation, THZ1 dihydrochloride and dinaciclib represent two distinct and potent molecules, each with a unique profile of activity and therapeutic potential. This guide provides an in-depth, data-driven comparison of their performance in cancer cells, designed for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Targeting CDKs in Cancer
Cyclin-dependent kinases are a family of serine/threonine kinases that act as central regulators of the cell cycle and transcription. Their dysregulation is a hallmark of cancer, leading to uncontrolled cellular proliferation. While early CDK inhibitors faced challenges with specificity and toxicity, a new generation of more selective agents has revitalized the field. THZ1, a covalent inhibitor of CDK7, and dinaciclib, a potent inhibitor of CDK1, 2, 5, and 9, exemplify this progress. Understanding their differential mechanisms and potencies is crucial for designing effective therapeutic strategies.
Unraveling the Mechanisms of Action
The distinct therapeutic profiles of THZ1 and dinaciclib stem from their different CDK targets, which govern separate, albeit interconnected, cellular processes.
THZ1: A Transcriptional Wrecking Ball Targeting CDK7
THZ1 is a highly selective and potent covalent inhibitor of CDK7, with a reported IC50 of 3.2 nM in cell-free assays[1]. CDK7 is a unique kinase that plays a dual role in both cell cycle progression (as part of the CDK-activating kinase complex, CAK) and the regulation of transcription (as a component of the general transcription factor TFIIH)[2][3].
THZ1's primary anti-cancer effect is attributed to its profound impact on transcription. By inhibiting the TFIIH-associated CDK7, THZ1 prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), a critical step for transcription initiation and elongation[2][4]. This leads to a global disruption of transcription, with a particularly pronounced effect on genes associated with super-enhancers—large clusters of regulatory elements that drive the expression of key oncogenes[2]. This mechanism explains the potent activity of THZ1 in cancers driven by transcriptional addiction, such as those with MYC amplification[5][6][7].
The inhibition of CDK7's CAK activity also contributes to THZ1's anti-proliferative effects by preventing the activation of cell cycle CDKs, leading to cell cycle arrest[2][7].
Comparative Potency in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes reported IC50 values for THZ1 and dinaciclib across a range of cancer cell lines, providing a quantitative basis for comparison. It is important to note that experimental conditions, such as assay type and incubation time, can influence these values.
| Cancer Type | Cell Line | THZ1 IC50 (nM) | Dinaciclib IC50 (nM) | Reference(s) |
| Small Cell Lung Cancer (SCLC) | Murine SCLC models | 75 - 100 | ~75 - 100 | [2] |
| Neuroblastoma (MYCN-amplified) | Various | 6 - 9 | Not Reported | [5] |
| B-Cell Acute Lymphocytic Leukemia | NALM6 | 101.2 | Not Reported | [6] |
| B-Cell Acute Lymphocytic Leukemia | REH | 26.26 | Not Reported | [6] |
| Ovarian Cancer | A2780 | Not Reported | 13.8 - 123.5 | [8] |
| Ovarian Cancer | OVCAR3 | Not Reported | 13.8 - 123.5 | [8] |
| Glioma | Various | Not Reported | 10 - 40 | [9] |
| Biliary Tract Cancer | EGI-1 | Not Reported | 6.8 - 33.3 | [10] |
| Biliary Tract Cancer | HuCCt-1 | Not Reported | 6.8 - 33.3 | [10] |
| Acute Myeloid Leukemia (t(8;21)) | Kasumi-1 | ~400 (induces apoptosis) | Low nanomolar | [4] |
Key Insights from Potency Data:
-
Potency in the Nanomolar Range: Both THZ1 and dinaciclib demonstrate potent anti-proliferative activity in the low nanomolar range across numerous cancer cell lines.
-
THZ1's Selectivity: THZ1 shows remarkable potency in cancers with specific transcriptional dependencies, such as MYCN-amplified neuroblastoma, where its IC50 is approximately 10-fold lower than in non-amplified lines.[5] In a direct comparison in murine SCLC models, while having a similar IC50 to dinaciclib, THZ1 exhibited greater specificity for SCLC cells over non-small cell lung cancer (NSCLC) cells.[2]
-
Dinaciclib's Broad Activity: Dinaciclib's targeting of fundamental cell cycle CDKs gives it a broad spectrum of activity against a wide variety of human cancer cell lines, with a median IC50 of 11 nM reported in a large panel.[8]
Experimental Protocol: Assessing Cell Viability via MTT Assay
To empirically determine and compare the potency of compounds like THZ1 and dinaciclib, a robust and reproducible cell viability assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases correlates with cell number.
Principle:
Living cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells in the exponential growth phase.
-
Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of complete culture medium).
-
Incubate the plate overnight in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of THZ1 dihydrochloride and dinaciclib (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solutions in complete culture medium to achieve the desired final concentrations. It is advisable to use a wide concentration range (e.g., from 0.1 nM to 10 µM) to capture the full dose-response curve.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include wells with vehicle control (e.g., 0.1% DMSO) and wells with medium only (as a blank).
-
-
Incubation:
-
Return the plate to the incubator and incubate for a period relevant to the cell line's doubling time and the compound's mechanism of action (typically 48-72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Pipette up and down to ensure complete dissolution of the formazan crystals. The plate can be placed on an orbital shaker for 5-10 minutes to aid solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Discussion and Strategic Implications
The choice between THZ1 and dinaciclib for a specific research or therapeutic application depends critically on the underlying biology of the cancer being studied.
-
THZ1 is the quintessential inhibitor for cancers with a clear transcriptional addiction. Its targeted action on CDK7 makes it particularly effective in malignancies driven by the overexpression of transcription factors like MYC. The covalent nature of its binding may also offer a more sustained inhibition. Its specificity for cancer cells over normal cells, as has been noted, is a significant advantage.[2] Future research will likely focus on identifying biomarkers that predict sensitivity to THZ1 and exploring its efficacy in other transcriptionally vulnerable cancers.
-
Dinaciclib's strength lies in its broad efficacy and its dual impact on cell cycle and apoptosis. By targeting multiple CDKs, it creates a robust anti-proliferative and pro-apoptotic response in a wide array of tumor types, irrespective of a specific transcriptional addiction. This makes it a versatile tool for studying CDK biology and a potential therapeutic agent in cancers where multiple cell cycle checkpoints are dysregulated.[8][11] The potential for synergistic combinations with other agents, such as cisplatin, has also been demonstrated.[8]
References
-
Zhou, J., et al. (2019). Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy. Journal of Hematology & Oncology, 12(1), 1-13. [Link]
-
MedNexus. (2019). Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy. [Link]
-
Gregory, G. D., et al. (2019). The CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5′ and 3′ ends of genes. Nucleic Acids Research, 47(4), 1781–1794. [Link]
-
MDPI. (2024). Dinaciclib Interrupts Cell Cycle and Induces Apoptosis in Oral Squamous Cell Carcinoma: Mechanistic Insights and Therapeutic Potential. International Journal of Molecular Sciences. [Link]
-
Translational Cancer Research. (2021). Gene expression profile of THZ1-treated nasopharyngeal carcinoma cell lines indicates its involvement in the inhibition of the c. [Link]
-
ResearchGate. (2022). IC50 values when assessing proliferation and cell biomass after 72 h dinaciclib exposure in ten PDAC cell lines. [Link]
-
Frontiers. (2021). CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism. Frontiers in Oncology. [Link]
-
Chen, G., et al. (2016). Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer. Oncotarget, 7(42), 68249–68260. [Link]
-
Sola, D., et al. (2016). Dinaciclib, a Cyclin-Dependent Kinase Inhibitor Promotes Proteasomal Degradation of Mcl-1 and Enhances ABT-737–Mediated Cell Death in Malignant Human Glioma Cell Lines. Journal of Pharmacology and Experimental Therapeutics, 358(1), 56-64. [Link]
-
Taylor & Francis Online. (2024). The Cdk inhibitor dinaciclib as a promising anti-tumorigenic agent in biliary tract cancer. [Link]
-
Li, N., et al. (2018). The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo. Oncotarget, 9(10), 8968–8979. [Link]
-
MDPI. (2022). The Individual Effects of Cyclin-Dependent Kinase Inhibitors on Head and Neck Cancer Cells—A Systematic Analysis. Cancers. [Link]
-
Translational Cancer Research. (2021). Gene expression profile of THZ1-treated nasopharyngeal carcinoma cell lines indicates its involvement in the inhibition of the cell cycle. [Link]
-
Wikipedia. Dinaciclib. [Link]
-
Liu, M., et al. (2022). CDK inhibitors in cancer therapy, an overview of recent development. Frontiers in Pharmacology, 13, 1031322. [Link]
-
ResearchGate. (2019). THZ1 IC50 data in breast cancer cell line panel after 2 days and 7 days of treatment with increasing concentrations of THZ1. [Link]
-
Patel, H., et al. (2020). CDK7 inhibitors as anticancer drugs. Journal of Medicinal Chemistry, 63(19), 10735-10766. [Link]
-
Li, Y., et al. (2019). Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway. Journal of Cellular and Molecular Medicine, 23(8), 5129-5141. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
-
News-Medical.Net. (2025). New research sheds light on CDK7's role in cancer cell proliferation. [Link]
-
Spandidos Publications. (2022). Dinaciclib inhibits the stemness of two subtypes of human breast cancer cells by targeting the FoxM1 and Hedgehog signaling pathway. [Link]
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CancerIndex. (2019). CDK7. Cancer Genetics Web. [Link]
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MDPI. (2022). Inhibitory Response to CK II Inhibitor Silmitasertib and CDKs Inhibitor Dinaciclib Is Related to Genetic Differences in Pancreatic Ductal Adenocarcinoma Cell Lines. International Journal of Molecular Sciences. [Link]
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American Association for Cancer Research. (2018). Targeting CDK1 and MEK/ERK Overcomes Apoptotic Resistance in BRAF-Mutant Human Colorectal Cancer. Molecular Cancer Research. [Link]
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Creative Diagnostics. CDK Signaling Pathway. [Link]
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Zhang, T., et al. (2021). CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer. Cancer Cell, 39(1), 123-138.e7. [Link]
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A Researcher's Guide to Assessing the Reduction of RNA Polymerase II CTD Phosphorylation by THZ1
This guide provides an in-depth comparison of methodologies and alternative compounds for assessing the reduction of RNA Polymerase II (Pol II) C-terminal domain (CTD) phosphorylation by THZ1. It is intended for researchers, scientists, and drug development professionals working in the fields of transcription, oncology, and pharmacology.
The Critical Role of Pol II CTD Phosphorylation in Gene Transcription
The C-terminal domain (CTD) of the largest subunit of RNA Polymerase II, RPB1, is a unique and essential feature of the transcriptional machinery in eukaryotes. It consists of multiple repeats of the heptapeptide consensus sequence Tyr1-Ser2-Pro3-Thr4-Ser5-Pro6-Ser7.[1] The dynamic phosphorylation of this domain acts as a master regulator, coordinating the various stages of transcription, from initiation and elongation to termination and RNA processing.[1][2]
The phosphorylation status of the CTD changes as Pol II progresses along a gene.[3] For instance, phosphorylation of Serine 5 (Ser5-P) by the kinase subunit of TFIIH, Cyclin-Dependent Kinase 7 (CDK7), is a key event during transcription initiation and promoter clearance.[4] Subsequently, during the transition to productive elongation, Serine 2 (Ser2-P) is phosphorylated by CDK9, the catalytic subunit of the positive transcription elongation factor b (P-TEFb).[1][5] This intricate "CTD code" of phosphorylation patterns serves as a docking platform for a multitude of factors that regulate transcription and co-transcriptional RNA processing.[2][6] Given its central role, the dysregulation of Pol II CTD phosphorylation is implicated in various diseases, including cancer, making the kinases that control this process attractive therapeutic targets.
THZ1: A Covalent Inhibitor of CDK7
THZ1 is a potent and selective covalent inhibitor of CDK7.[7][8] It acts by irreversibly binding to a unique cysteine residue (Cys312) located outside of the canonical kinase domain of CDK7.[9] As CDK7 is a core component of the general transcription factor TFIIH, its inhibition by THZ1 has profound effects on transcription.[10] Specifically, THZ1 treatment leads to a significant reduction in the phosphorylation of the Pol II CTD at Serine 5 and Serine 7, and to a lesser, delayed extent, at Serine 2.[10][11][12] This disruption of the CTD phosphorylation cycle ultimately leads to the inhibition of global transcription, which is particularly detrimental to cancer cells that are often characterized by a high dependency on continuous transcription of oncogenes and anti-apoptotic proteins.[8][13][14]
Mechanism of Action of THZ1
Experimental Assessment of Pol II CTD Phosphorylation
Two primary methods are widely used to assess the phosphorylation status of the Pol II CTD in response to treatment with inhibitors like THZ1: Western Blotting and Chromatin Immunoprecipitation (ChIP).
Western Blotting
Western blotting is a straightforward and widely used technique to detect changes in the overall levels of specific protein modifications.[15] By using antibodies that specifically recognize different phosphorylated forms of the Pol II CTD, one can qualitatively and semi-quantitatively assess the effect of THZ1.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of THZ1 or a vehicle control (e.g., DMSO) for the specified duration (e.g., 1-6 hours).
-
-
Cell Lysis and Protein Extraction:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Lyse the cells directly on the plate with 1x Laemmli sample buffer containing phosphatase and protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins and shear DNA.[15]
-
-
Protein Quantification:
-
While not always necessary when using whole-cell lysates prepared with Laemmli buffer, a parallel plate can be used for protein quantification via a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein lysate onto a low-percentage (e.g., 6%) SDS-polyacrylamide gel to achieve good separation of the large RPB1 subunit.[15]
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. BSA is often preferred over milk for phospho-protein detection to reduce background.[16]
-
Incubate the membrane with primary antibodies specific for different phospho-forms of the Pol II CTD (e.g., anti-Ser2-P, anti-Ser5-P, anti-Ser7-P) and total Pol II overnight at 4°C.[17] A loading control like β-actin should also be used.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or X-ray film.
-
Quantify the band intensities using densitometry software.
-
Chromatin Immunoprecipitation (ChIP)
ChIP is a powerful technique used to investigate the association of proteins with specific regions of DNA in the cell.[18] By using antibodies against different phospho-isoforms of Pol II, ChIP followed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq) can reveal the genome-wide distribution of these modifications and how they are affected by THZ1 treatment.[19] This provides a much more detailed picture than Western blotting, which only shows global changes.
-
Cell Culture and Treatment:
-
Grow cells to 80-90% confluency.
-
Treat with THZ1 or vehicle control as described for Western blotting.
-
-
Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and lyse them to isolate nuclei.
-
Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to an average fragment size of 200-1000 bp. Optimization of sonication is critical for a successful ChIP experiment.[20]
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate a portion of the sheared chromatin with specific antibodies against phospho-Pol II CTD isoforms (Ser2-P, Ser5-P) or total Pol II overnight at 4°C. An IgG control is essential.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
-
Analysis:
-
ChIP-qPCR: Use specific primers to quantify the enrichment of Pol II at the promoter and gene body of specific target genes.
-
ChIP-seq: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing to map the genome-wide distribution of Pol II and its phosphorylated forms.
-
Comparison of THZ1 with Alternative Compounds
While THZ1 is a potent tool for studying CDK7 function, other compounds also modulate Pol II CTD phosphorylation, either by targeting CDK7 or other kinases like CDK9. Understanding their distinct mechanisms and specificities is crucial for interpreting experimental results.
| Compound | Primary Target(s) | Mechanism of Action | Effect on Pol II CTD Phosphorylation | Key Characteristics |
| THZ1 | CDK7 (covalent) | Irreversibly binds to Cys312 of CDK7. | Primarily reduces Ser5-P and Ser7-P; delayed reduction of Ser2-P.[8][12] | High potency; covalent inhibition allows for washout experiments; has off-target effects on CDK12/13.[9][21] |
| Flavopiridol | CDK9 | ATP-competitive inhibitor of P-TEFb. | Primarily reduces Ser2-P.[5][22][23] | Potent inhibitor of transcriptional elongation; also inhibits other CDKs, leading to cell cycle arrest.[23] |
| YKL-5-124 | CDK7 (covalent) | Highly selective covalent inhibitor of CDK7. | Minimal effect on global Pol II CTD phosphorylation when used alone.[21] | More selective for CDK7 than THZ1 with less CDK12/13 off-target activity; primarily induces a cell cycle phenotype.[21] |
| Samuraciclib | CDK7 | Selective, reversible inhibitor. | Reduces Pol II CTD phosphorylation. | Most clinically advanced selective CDK7 inhibitor, currently in Phase II trials.[24] |
| Q901 | CDK7 | Selective inhibitor. | Reduces Pol II CTD phosphorylation. | Currently in Phase I clinical trials for advanced solid tumors. |
This table summarizes data from multiple sources for comparative purposes.
Signaling Pathway and Points of Intervention
The following diagram illustrates the key kinases involved in Pol II CTD phosphorylation and the points at which THZ1 and Flavopiridol intervene.
Conclusion and Future Perspectives
Assessing the reduction of Pol II CTD phosphorylation is a critical step in evaluating the efficacy and mechanism of action of transcriptional inhibitors like THZ1. The choice between Western blotting and ChIP depends on the specific research question, with the former providing a global overview and the latter offering detailed, locus-specific information.
THZ1 remains an invaluable tool for dissecting the role of CDK7 in transcription. However, the development of more selective inhibitors, such as YKL-5-124, highlights the importance of considering potential off-target effects and polypharmacology.[21] As new CDK inhibitors progress through clinical trials, a thorough understanding of their effects on the intricate process of Pol II CTD phosphorylation will be paramount for their successful application in treating transcriptionally addicted cancers.[24][25][26]
References
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THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma. National Institutes of Health.
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THZ1 Inhibits the CDK7 Kinase Activity, Pol II CTD Phosphorylation, and... ResearchGate.
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THZ1 irreversibly inhibits RNAPII CTD phosphorylation by covalently... ResearchGate.
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RNA polymerase II clustering through CTD phase separation. bioRxiv.
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Phosphorylation of Pol II CTD from initiation to transcription... ResearchGate.
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Controling RNA Polymerase Dynamics. Vanderbilt University.
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RNA Pol II CTD phosphorylation and interaction with CE. Reactome.
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Inhibiting CDK7 Suppresses Gastric Cancer via SKIL Targeting. Bioengineer.org.
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THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing. National Institutes of Health.
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CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5′ and 3′ ends of genes. Oxford Academic.
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The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo. National Institutes of Health.
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CDK7 inhibitor THZ1 enhances antiPD-1 therapy efficacy via the p38α/MYC/PD-L1 signaling in non-small cell lung cancer. National Institutes of Health.
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Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype. PubMed Central.
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The RNA polymerase II CTD coordinates transcription and RNA processing. National Institutes of Health.
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THZ1 Reveals Roles for Cdk7 in Co-transcriptional Capping and Pausing. Semantic Scholar.
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Pol II CTD phosphorylation detection. ResearchGate.
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Phosphorylation-Regulated Binding of RNA Polymerase II to Fibrous Polymers of Low-Complexity Domains. YouTube.
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Profiling RNA Polymerase II Phosphorylation Genome-Wide in Fission Yeast. PubMed.
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Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death. National Institutes of Health.
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Phosphorylation and functions of the RNA polymerase II CTD. PubMed.
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Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review. Annals of Translational Medicine.
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Phospho-RNA pol II CTD (Ser2) Polyclonal Antibody (39563). Thermo Fisher Scientific.
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Distinctive interactomes of RNA polymerase II phosphorylation during different stages of transcription. National Institutes of Health.
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Phosphorylation and functions of the RNA polymerase II CTD. Genes & Development.
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Chromatin Immunoprecipitation (ChIP) Protocol. R&D Systems.
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CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism. Frontiers.
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Flavopiridol specifically inhibits Ser 2 CTD phosphorylation of Pol II... ResearchGate.
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Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review. PubMed Central.
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Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death. PubMed.
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Chromatin Immunoprecipitation (ChIP) Protocol. Rockland Immunochemicals.
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Western blot for phosphorylated proteins. Abcam.
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A first-in-human trial of selective CDK7 inhibitor Q901, in patients with advanced solid tumors: Interim results of a phase I study (QRNT-009). ASCO Publications.
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A Comparative Guide to Evaluating Apoptosis Induction: THZ1 vs. Standard CDK Inhibitors
For researchers, scientists, and drug development professionals dedicated to oncology, understanding the nuances of apoptosis induction by targeted therapies is paramount. This guide provides an in-depth, objective comparison of THZ1, a covalent CDK7 inhibitor, against standard cyclin-dependent kinase (CDK) inhibitors in the context of their ability to trigger programmed cell death. We will delve into the mechanistic distinctions, present supporting experimental data, and provide detailed protocols for evaluating these critical anti-cancer agents.
The Evolving Landscape of CDK Inhibition in Oncology
Cyclin-dependent kinases are central regulators of the cell cycle and transcription, making them attractive targets for cancer therapy.[1] For years, the field has been dominated by "standard" CDK inhibitors, which are typically ATP-competitive and target cell cycle-related CDKs such as CDK4/6. More recently, a new class of inhibitors has emerged, exemplified by THZ1, which offers a distinct mechanistic profile by targeting the transcriptional kinase CDK7.[2] This guide will illuminate the critical differences in how these two classes of inhibitors drive cancer cells toward apoptosis.
Mechanistic Divergence: A Tale of Two Inhibition Strategies
The efficacy of a CDK inhibitor in inducing apoptosis is intrinsically linked to its specific target and mode of action. THZ1 and standard CDK inhibitors operate through fundamentally different mechanisms, leading to distinct downstream effects on cellular life and death pathways.
THZ1: A Covalent Strike Against Transcriptional Addiction
THZ1 is a selective and covalent inhibitor of CDK7.[3] Its unique mechanism of action involves not only binding to the ATP pocket but also forming a covalent bond with a nearby cysteine residue, leading to irreversible inhibition.[2] CDK7 is a crucial component of the transcription factor IIH (TFIIH) complex, which plays a dual role in regulating both the cell cycle and transcription.[4] By inhibiting CDK7, THZ1 disrupts the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II, leading to a global suppression of transcription.[5]
This transcriptional shutdown is particularly detrimental to cancer cells that are "transcriptionally addicted," meaning they rely on the continuous high-level expression of certain oncogenes and anti-apoptotic proteins for their survival. Key anti-apoptotic proteins with short half-lives, such as MCL-1 and BCL-XL, are rapidly depleted following THZ1 treatment, tipping the cellular balance towards apoptosis.[3] Furthermore, THZ1 has been shown to downregulate the expression of the master oncogene c-MYC, a key driver of proliferation and survival in many cancers.[3][6]
Caption: THZ1's mechanism of apoptosis induction via covalent inhibition of CDK7.
Standard CDK Inhibitors: Cell Cycle Arrest as the Primary Modus Operandi
Standard CDK inhibitors, such as Palbociclib (a CDK4/6 inhibitor) and Flavopiridol (a pan-CDK inhibitor), primarily function by inducing cell cycle arrest.[7][8] By inhibiting CDKs that are essential for cell cycle progression, these drugs prevent cancer cells from dividing.[1] While cell cycle arrest can lead to apoptosis, it is often a secondary effect.
For instance, Palbociclib's inhibition of CDK4/6 prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to a G1 cell cycle arrest.[9] In some cellular contexts, prolonged G1 arrest can trigger senescence or apoptosis.[10] Flavopiridol, with its broader CDK inhibition profile (including CDK1, 2, 4, 6, and 7), can induce apoptosis more directly by disrupting multiple cell cycle checkpoints and inhibiting transcription, though its mechanism is not as targeted to transcription as THZ1's.[11][12] The apoptotic response to standard CDK inhibitors is often dependent on the cellular context and the presence of other pro-apoptotic signals.
Caption: Apoptosis induction by standard CDK4/6 inhibitors.
Comparative Analysis of Apoptosis Induction: Experimental Evidence
The differential mechanisms of THZ1 and standard CDK inhibitors translate to distinct profiles of apoptosis induction observed in experimental settings.
| Parameter | THZ1 | Standard CDK Inhibitors (e.g., Palbociclib, Flavopiridol) | References |
| Primary Effect | Transcriptional suppression | Cell cycle arrest | [4][5][7] |
| Apoptosis Induction | Potent and direct, particularly in transcriptionally addicted cancers. | Often a secondary effect of prolonged cell cycle arrest; can be potent with pan-CDK inhibitors. | [6][9][13][14][15] |
| Key Apoptotic Mediators | Downregulation of MCL-1, BCL-XL, c-MYC; activation of caspase-3. | Increased Bax, Caspase-3; decreased Bcl-2. | [3][6][15][16] |
| IC50 for Apoptosis | Potent, often in the nanomolar range. | Varies widely depending on the inhibitor and cell line. | [6][17] |
| Cell Line Specificity | Highly effective in cancers with transcriptional dependencies (e.g., MYC-amplified). | Broadly effective in cancers with dysregulated cell cycle control. | [3][18][19] |
Experimental Protocols for Evaluating Apoptosis
To rigorously assess and compare the apoptotic potential of THZ1 and standard CDK inhibitors, a multi-faceted experimental approach is essential. Here, we provide detailed protocols for key assays.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This is a cornerstone assay for detecting early and late-stage apoptosis.[20]
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Seed cells at an appropriate density and treat with varying concentrations of THZ1 or a standard CDK inhibitor for the desired time points (e.g., 24, 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Combine floating and adherent cells to account for all apoptotic cells.[21]
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[22]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[22]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.[22]
-
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells[23]
-
-
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic cascade.[24]
Protocol:
-
Cell Plating: Plate cells in a 96-well white-walled plate and treat with the CDK inhibitors as described above.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[25]
-
Assay Procedure: a. Remove the plate from the incubator and allow it to equilibrate to room temperature. b. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[26] c. Mix the contents of the wells by placing the plate on a plate shaker at 300-500 rpm for 30 seconds. d. Incubate at room temperature for 1 to 3 hours.[27]
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.[28]
Western Blotting for Apoptosis-Related Proteins
Western blotting allows for the qualitative and semi-quantitative analysis of key proteins involved in the apoptotic pathway.[29][30]
Protocol:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.[31]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest overnight at 4°C.
-
Suggested Primary Antibodies:
-
Cleaved Caspase-3
-
PARP and cleaved PARP
-
MCL-1
-
BCL-XL
-
c-MYC
-
β-actin (as a loading control)
-
-
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[32]
Conclusion
The choice between THZ1 and standard CDK inhibitors for inducing apoptosis in cancer cells is highly dependent on the underlying biology of the tumor. THZ1's unique covalent inhibition of CDK7 offers a powerful strategy to target transcriptionally addicted cancers, leading to a rapid and potent apoptotic response through the depletion of key survival proteins. Standard CDK inhibitors, while effective in inducing cell cycle arrest that can subsequently lead to apoptosis, may have a different spectrum of activity. A thorough understanding of their distinct mechanisms, supported by rigorous experimental evaluation using the protocols outlined in this guide, is crucial for advancing the development of more effective cancer therapies.
References
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THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - NIH. Available from: [Link]
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CDK7 inhibitor THZ1 promotes apoptosis and suppresses NSCLC growth in... - ResearchGate. Available from: [Link]
-
Flavopiridol-induced apoptosis in cancer cells. This schematic... - ResearchGate. Available from: [Link]
-
CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PubMed Central. Available from: [Link]
-
The Covalent CDK7 Inhibitor THZ1 Potently Induces Apoptosis in Multiple Myeloma Cells In Vitro and In Vivo - AACR Journals. Available from: [Link]
-
The cell cycle - Part 2: Cyclins, cyclin dependent kinases (CDKs), CDK inhibitors - YouTube. Available from: [Link]
-
Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - MDPI. Available from: [Link]
-
(PDF) THZ1 Targeting CDK7 Suppresses STAT Transcriptional - Amanote Research. Available from: [Link]
-
The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC - NIH. Available from: [Link]
-
The CDK7 inhibitor THZ1 overcomes venetoclax resistance in acute myeloid leukemia through dual regulation of p53 signaling and transcriptional networks - ASH Publications. Available from: [Link]
-
Mechanisms of Action of Flavopiridol - PubMed. Available from: [Link]
-
Caspase-Dependent Cdk Activity Is a Requisite Effector of Apoptotic Death Events - PMC. Available from: [Link]
-
Transcriptional CDK Inhibitors CYC065 and THZ1 Induce Apoptosis in Glioma Stem Cells Derived from Recurrent GBM - PMC - PubMed Central. Available from: [Link]
-
Palbociclib Induces the Apoptosis of Lung Squamous Cell Carcinoma Cells via RB-Independent STAT3 Phosphorylation - NIH. Available from: [Link]
-
Analysis by Western Blotting - Apoptosis - Bio-Rad Antibodies. Available from: [Link]
-
CDK inhibition affects the cell cycle and induces apoptosis. (A)... - ResearchGate. Available from: [Link]
-
Palbociclib induces cell senescence and apoptosis of gastric cancer cells by inhibiting the Notch pathway - Spandidos Publications. Available from: [Link]
-
Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]
-
Annexin V dead cells staining protocol. Available from: [Link]
-
Best protocol to collect mammalian cells for screening apoptosis markers using WB? Available from: [Link]
-
Palbociclib induces cell senescence and apoptosis of gastric cancer cells by inhibiting the Notch pathway - PubMed. Available from: [Link]
-
Effect of Flavopiridol on Cell Cycle, Apoptosis and Biomolecule Structure Changes in Breast Cancer Stem Cells - Bezmialem Science. Available from: [Link]
-
Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. Available from: [Link]
-
Mechanistic Activity and Development History of CDK 4/6 Inhibitors - YouTube. Available from: [Link]
-
The Pharmacological Implications of Flavopiridol: An Updated Overview - MDPI. Available from: [Link]
-
(PDF) Protocols in apoptosis identification and affirmation - ResearchGate. Available from: [Link]
-
Caspase 3/7 Activity | Protocols.io. Available from: [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. Available from: [Link]
-
Determination of Caspase Activation by Western Blot - PubMed - NIH. Available from: [Link]
-
Palbociclib inhibits cell viability and induces apoptosis in LUSC. (A)... - ResearchGate. Available from: [Link]
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Flavopiridol Induces Apoptosis in Chronic Lymphocytic Leukemia Cells Via Activation of Caspase-3 Without Evidence of bcl-2 Modulation or Dependence on Functional p53 | Blood - ASH Publications. Available from: [Link]
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Palbociclib induces cell senescence and apoptosis of gastric canc... - Ingenta Connect. Available from: [Link]
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Apoptosis Analysis by Flow Cytometry - Bio-Rad Antibodies. Available from: [Link]
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Biomarkers for Predicting Sensitivity to THZ1 Dihydrochloride: A Comparative Technical Guide
Executive Summary: The Transcriptional Addiction Paradigm
THZ1 dihydrochloride (THZ1) represents a paradigm shift in kinase inhibition, moving beyond classical cell-cycle arrest to target transcriptional addiction .[1][2] Unlike broad-spectrum CDK inhibitors, THZ1 covalently binds to a unique cysteine residue (Cys312) outside the kinase domain of CDK7 , a component of the TFIIH complex. This guide delineates the biomarkers that predict sensitivity to THZ1, focusing on the vulnerability of super-enhancer-driven oncogenes (e.g., MYC, MYCN) and short-lived anti-apoptotic proteins (MCL1). It serves as a roadmap for researchers to stratify cell lines and patient-derived models for CDK7-targeted therapy.
Part 1: Mechanism of Action & Biomarker Logic
The Core Mechanism: Covalent CDK7 Inhibition
THZ1 functions by irreversibly inhibiting CDK7, which plays a dual role:[3]
-
CAK (CDK-Activating Kinase): Activates cell-cycle CDKs (CDK1, CDK2, CDK4/6).
-
Transcriptional Initiation: Phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at Serine 5 (Ser5) and Serine 7 (Ser7), facilitating promoter clearance.[4]
Why Biomarkers Matter: While CDK7 is essential for all cells, cancer cells driven by super-enhancers (SEs) require disproportionately high levels of CDK7 activity to maintain the transcription of oncogenes. This "transcriptional addiction" creates a therapeutic window.
Diagram 1: Mechanism of Action – The Super-Enhancer Circuit
Caption: THZ1 covalently inhibits CDK7, preventing Pol II phosphorylation.[1][3][4][5][6] This selectively collapses super-enhancer-driven transcription of short-lived oncogenes (MYC) and survival factors (MCL1).
Part 2: Primary Biomarkers of Sensitivity
MYC and MYCN Amplification (The "Super-Enhancer" Marker)[1]
-
Biological Rationale: MYC and MYCN are master transcription factors often driven by super-enhancers. They have short half-lives, making them exquisitely sensitive to acute transcriptional disruption.
-
Predictive Value: High. Neuroblastoma cells with MYCN amplification and Small Cell Lung Cancer (SCLC) with MYC amplification show IC50 values in the low nanomolar range (<50 nM).
-
Validation: Downregulation of MYC mRNA/protein within 4–6 hours of treatment.
MCL1 Dependency (The "Apoptotic" Marker)[1]
-
Biological Rationale: MCL1 is a BCL-2 family anti-apoptotic protein with a very short mRNA and protein half-life. It requires constant transcription to prevent apoptosis.
-
Predictive Value: High. Cells dependent on MCL1 for survival (often indicated by high BCL-2/BCL-XL ratios or specific BH3 profiling) undergo rapid apoptosis upon CDK7 inhibition.
-
Validation: Rapid loss of MCL1 protein precedes PARP cleavage.
Lineage-Specific Transcription Factors
-
T-ALL: RUNX1, TAL1, and GATA3 are driven by super-enhancers and are highly sensitive to THZ1.
-
Triple-Negative Breast Cancer (TNBC): A specific "TNBC-signature" of SE-associated genes (e.g., SOX9, ELF3) predicts sensitivity compared to ER/PR+ lines.
Biomarkers of Resistance (Negative Predictors)
-
ABCB1 (MDR1) & ABCG2: Upregulation of these ATP-binding cassette transporters is the primary mechanism of acquired resistance. They actively efflux THZ1 from the cell.
-
CDK7 C312 Mutation: While rare naturally, experimental mutation of Cysteine 312 to Serine confers absolute resistance, validating the covalent mechanism.
Part 3: Comparative Analysis of CDK Inhibitors[1]
The following table contrasts THZ1 with clinical and research alternatives to contextualize its performance.
| Feature | THZ1 | SY-1365 | Dinaciclib | Palbociclib |
| Primary Target | CDK7 (Covalent) | CDK7 (Covalent) | CDK1, 2, 5, 9 | CDK4, 6 |
| Mechanism | Irreversible (Cys312) | Irreversible (Cys312) | Reversible (ATP comp) | Reversible (ATP comp) |
| Selectivity | High for CDK7 (CDK12/13 at high dose) | Optimized for CDK7 | Broad CDK inhibition | Cell-cycle specific |
| Primary Biomarker | MYC/MYCN, MCL1, Super-Enhancers | MCL1, MYC | MCL1, CDK1/2 activity | Rb status, Cyclin D1 |
| Clinical Status | Tool Compound (Preclinical) | Phase 1 (Discontinued/On hold) | Phase 3 (Discontinued) | FDA Approved (Breast Cancer) |
| Key Advantage | Gold standard for SE-addiction research | Improved PK/PD over THZ1 | Potent apoptosis inducer | Well-tolerated, oral |
| Key Limitation | Short half-life in vivo; ABCB1 substrate | IV administration only | Toxicity (narrow window) | Cytostatic, not cytotoxic |
Part 4: Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, these protocols include internal validation steps ("The Checkpoint") to confirm the assay is measuring the intended biological event.
Protocol A: Validating Transcriptional Dependency (Pol II Phosphorylation)
Objective: Confirm that THZ1 is engaging CDK7 and inhibiting transcriptional initiation.
-
Cell Seeding: Seed MYCN-amplified cells (e.g., Kelly or IMR-32) at 70% confluency.
-
Treatment: Treat with THZ1 (100 nM) and a negative control (DMSO) for 4 hours .
-
Note: Short duration is critical to distinguish direct effects from secondary apoptotic collapse.
-
-
Lysis: Lyse in RIPA buffer containing phosphatase inhibitors (Sodium Orthovanadate, NaF).
-
Western Blot Targets:
-
Primary: Pol II Ser5-P and Pol II Ser7-P (Markers of CDK7 activity).
-
Secondary: Pol II Ser2-P (Elongation marker, downstream effect).
-
Total Pol II: To normalize for protein stability.
-
MCL1: To correlate with downstream phenotypic effect.
-
-
The Checkpoint (Self-Validation):
-
Success: Significant loss of Ser5/Ser7 phosphorylation without loss of Total Pol II.
-
Failure: Loss of Total Pol II suggests general proteotoxicity or late-stage apoptosis, invalidating the specific mechanism.
-
Protocol B: Super-Enhancer Profiling (ChIP-seq Logic)
Objective: Correlate THZ1 sensitivity with super-enhancer occupancy at oncogenic loci.
-
Crosslinking: Fix cells with 1% formaldehyde for 10 min.
-
Chromatin Shearing: Sonicate to achieve 200–500 bp fragments.
-
Immunoprecipitation: Use antibodies against H3K27ac (active enhancer mark) and BRD4 (SE reader).
-
Sequencing & Analysis:
-
Map reads to reference genome.
-
Use the ROSE (Rank Ordering of Super-Enhancers) algorithm to stitch enhancers within 12.5 kb.
-
Rank enhancers by H3K27ac signal intensity.
-
-
The Checkpoint (Self-Validation):
-
The MYC or MYCN locus must rank within the top 5% of enhancers (Super-Enhancers) in sensitive lines. If these loci are typical enhancers (low rank), the cell line is likely insensitive to THZ1 via this mechanism.
-
Diagram 2: Biomarker Discovery Workflow
Caption: Workflow for identifying THZ1-sensitive models. Convergence of genomic amplification and super-enhancer status predicts sensitivity, validated by biochemical assays.
References
-
Kwiatkowski, N., et al. (2014). Targeting transcription regulation in cancer with a covalent CDK7 inhibitor.[1] Nature. Link
-
Chipumuro, E., et al. (2014). CDK7 inhibition suppresses super-enhancer-linked oncogenic transcription in MYCN-driven cancer. Cell. Link
-
Wang, Y., et al. (2015). CDK7-dependent transcriptional addiction in triple-negative breast cancer. Cell. Link
-
Christensen, C. L., et al. (2014). Targeting transcriptional addictions in small cell lung cancer with a covalent CDK7 inhibitor. Cancer Cell. Link
-
Gao, Y., et al. (2018). Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors. Cell Chemical Biology. Link
-
Nilson, K. A., et al. (2015). THZ1 Reveals Roles for Cdk7 in Co-transcriptional Capping and Pausing. Molecular Cell. Link
-
Hu, S., et al. (2019). SY-1365, a potent and selective covalent inhibitor of CDK7, exhibits robust anti-tumor activity in preclinical models of hematologic malignancies. Blood. Link
Sources
- 1. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
THZ1 Dihydrochloride: Proper Disposal & Handling Procedures
[1][2][3]
Core Directive: The "Potency Paradox"
As researchers, we often encounter a dangerous discrepancy in safety data sheets (SDS) for novel research compounds. THZ1 Dihydrochloride is a prime example. While some commercial SDSs may list it as "Not Classified" or "GHS classification not established" due to a lack of historical toxicological data, you must treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI).
The Scientific Rationale: THZ1 is a covalent inhibitor of CDK7 with an IC₅₀ of ~3.2 nM.[1] It functions by irreversibly modifying a cysteine residue (Cys312) outside the kinase domain, leading to profound transcriptional disruption and apoptosis in cancer cells. Any compound capable of inducing cell death at nanomolar concentrations poses a significant risk to human health (particularly reproductive systems) and aquatic ecosystems.
Operational Rule: Do not dispose of THZ1 based on its lack of a GHS "Skull and Crossbones." Dispose of it based on its biological mechanism: Treat as a Cytotoxic/Antineoplastic Agent.
Hazard Identification & Risk Profile
Before initiating disposal, categorize the waste stream correctly.[2][3][4]
| Parameter | Specification | Implication for Disposal |
| Chemical Class | Covalent CDK7 Inhibitor | High biological activity; potential reproductive toxin. |
| Physical State | Solid (Powder) / Solution (DMSO) | Dust inhalation risk (solid); skin absorption risk (DMSO). |
| Solubility | Soluble in DMSO (up to 40 mg/mL) | Never pour down the sink. DMSO facilitates skin penetration. |
| Environmental | Aquatic Toxicity (Predicted) | Must be incinerated to prevent water table contamination. |
| RCRA Status | Not specifically listed (P/U codes) | Manage as Non-Regulated Hazardous Waste (destined for incineration). |
Disposal Workflows
A. Solid Waste (Expired/Excess Powder)
Method: High-Temperature Incineration. Prohibited: Landfill, Trash Compaction.
-
Containment: Keep the substance in its original vial if possible.
-
Secondary Containment: Place the vial into a clear, sealable hazardous waste bag (e.g., 4-mil polyethylene).
-
Labeling: Affix a hazardous waste tag.
-
Transfer: Move to the satellite accumulation area designated for Incineration Only .
B. Liquid Waste (Stock Solutions & Media)
Method: Solvent Waste Stream (Segregated). Prohibited: Chemical Deactivation (Bleach/Autoclave) for Drain Disposal.
-
Stock Solutions (DMSO): Collect in a "Halogenated Organic Solvent" carboy. While THZ1 itself is not halogenated (unless considering the HCl salt), it is often dissolved in mixtures that require high-BTU incineration.
-
Cell Culture Media (<1 µM):
-
Low Concentration:[8] Aspirate into a dedicated vacuum flask containing 10% bleach solution to deactivate biological agents (cells), but treat the final volume as chemical hazardous waste , not sanitary sewer waste.
-
High Concentration (>1 µM): Collect directly into liquid chemical waste containers.
-
C. Trace Contaminated Solids (Consumables)
Items: Pipette tips, tubes, gloves, weighing boats. Method: Regulated Medical Waste (Purple/Yellow Bin).
-
Do not place these in the general lab trash.
-
Collect in a rigid container lined with a hazardous waste bag.
-
Label as "Trace Chemotherapy/Cytotoxic Waste."
Visualized Workflows
Diagram 1: Waste Segregation Decision Tree
This logic ensures that no nanomolar-potency inhibitor enters the municipal water supply.
Caption: Decision matrix for segregating THZ1 waste streams to ensure environmental compliance.
Spill Management Protocol
Scenario: You have dropped a vial of THZ1 powder (10 mg) on the benchtop.
Immediate Response
-
Secure Area: Alert nearby personnel. Post "Do Not Enter" signage.
-
PPE Upgrade:
-
Double Nitrile Gloves (0.11 mm min thickness).
-
Respiratory Protection (N95 or P100) if powder is aerosolized.
-
Tyvek sleeves or lab coat.
-
Cleanup Workflow
Do NOT use a brush or broom (creates dust).
Caption: Wet-wiping technique to prevent aerosolization of potent kinase inhibitors.[3]
-
Dampen: Gently place paper towels soaked in water (or specific cytotoxic neutralizer) over the powder to prevent it from becoming airborne.
-
Collect: Wipe up the material from the outside in. Place all towels into a hazardous waste bag.
-
Decontaminate: Wash the surface 3 times with a detergent solution (soap and water) to remove hydrophobic residues. Bleach is not required unless biological agents were also present, but detergent is critical to solubilize the drug.
-
Final Check: Dispose of all cleanup materials (gloves included) into the Cytotoxic Waste bin.
References
-
Kwiatkowski, N., et al. (2014).[6][9] Targeting transcription regulation in cancer with a covalent CDK7 inhibitor.[6][9] Nature, 511, 616–620.[6][9] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
National Institutes of Health (NIH). (2019). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 3. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pfaltzandbauer.com [pfaltzandbauer.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
